4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Description
Properties
IUPAC Name |
4-fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c12-10-3-4-11(14)9(7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYBNMCPJGENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure, Properties, and Synthetic Methodologies of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol: A Technical Guide
Executive Summary
In modern medicinal chemistry and materials science, bifunctional building blocks are critical for developing highly specific ligands and active pharmaceutical ingredients (APIs). 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (CAS: 1379354-97-8) is a highly specialized ortho-substituted thiophenol derivative[1]. By combining a nucleophilic, metal-chelating thiol group with a basic pyrrolidine moiety and a metabolically stable fluorinated aromatic ring, this compound serves as a versatile scaffold. This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| Chemical Name | 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol |
| CAS Registry Number | 1379354-97-8 |
| Molecular Formula | C₁₁H₁₄FNS |
| Molecular Weight | 211.30 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | DMSO, Dichloromethane (DCM), Methanol, Ethyl Acetate |
| Storage Conditions | -20°C, strictly under inert atmosphere (Argon/Nitrogen) |
Structural Dynamics
The molecule exhibits zwitterionic-like potential depending on the pH of its environment. The electron-withdrawing fluorine atom at the para-position relative to the thiol slightly lowers the thiol's pKa (typically ~6.0–6.5 for fluorothiophenols), increasing the population of the highly nucleophilic thiolate anion at physiological pH. Conversely, the tertiary amine of the pyrrolidine ring is basic (pKa ~8.5–9.0). The spatial ortho-relationship between the thiol and the aminomethyl group allows for intramolecular hydrogen bonding and creates a privileged bidentate (S, N) ligand motif.
Mechanistic Role in Drug Design
The architecture of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is highly optimized for metalloenzyme interaction.
The free thiol (-SH) acts as a premier Zinc-Binding Group (ZBG), capable of displacing water in the catalytic pocket of zinc-dependent enzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) to form a strong coordinate covalent bond[2]. Unlike standard monodentate hydroxamic acids (which often suffer from off-target toxicity), the spatial proximity of the basic pyrrolidine nitrogen allows for secondary electrostatic interactions with adjacent active-site residues, significantly enhancing target residence time and selectivity.
Furthermore, the incorporation of a fluorine atom is a classical bioisosteric strategy; it blocks cytochrome P450-mediated aromatic oxidation—a common metabolic liability in arene-containing pharmacophores—while simultaneously modulating the compound's lipophilicity (logP) for optimal cellular permeability.
Mechanism of metalloenzyme inhibition via zinc chelation by the bidentate thiol-amine ligand.
Synthetic Methodology & Protocol
Direct nucleophilic aromatic substitution (SNAr) to install the thiol is disfavored due to the lack of sufficient electron-withdrawing activation on the fluorinated arene. Consequently, a transition-metal-catalyzed Buchwald-Hartwig C-S cross-coupling is the most reliable approach[3].
To prevent catalyst poisoning and premature oxidative dimerization, the thiol is introduced in a masked form using potassium thioacetate (KSAc). The Pd2(dba)3/Xantphos catalytic system is specifically chosen because the wide bite angle of the Xantphos ligand accelerates the reductive elimination step, outcompeting the formation of off-cycle palladium-thiolate resting states[3].
Synthetic workflow for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol via Pd-catalyzed C-S coupling.
Step-by-Step Experimental Protocol
Step 1: Amination (Preparation of Intermediate 1)
-
Procedure: Dissolve 2-bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous DMF at 0°C. Add K₂CO₃ (2.0 eq), followed by the dropwise addition of pyrrolidine (1.2 eq). Stir at room temperature for 4 hours.
-
Causality: The stepwise temperature control prevents double-alkylation of the amine. K₂CO₃ acts as an acid scavenger to neutralize the generated HBr, driving the reaction to completion.
-
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material indicates completion. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Palladium-Catalyzed C-S Coupling (Preparation of Intermediate 2)
-
Procedure: Degas 1,4-Dioxane by sparging with Argon for 15 minutes. In a Schlenk flask, combine Intermediate 1 (1.0 eq), potassium thioacetate (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq). Heat to 100°C for 12 hours under a strict Argon atmosphere.
-
Causality: Degassing is critical; oxygen will irreversibly oxidize the palladium catalyst and the thioacetate. The bulky Xantphos ligand forces the palladium center into a geometry that strongly favors C-S reductive elimination over catalyst deactivation.
-
Validation: LC-MS analysis of the crude mixture must show the [M+H]⁺ peak corresponding to the thioacetate intermediate. Absence of starting material confirms successful coupling.
Step 3: Deprotection (Yielding the Final Product)
-
Procedure: Dissolve Intermediate 2 in degassed methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 1 hour. Quench with 1M HCl to pH 7, extract with DCM, and concentrate under reduced pressure.
-
Causality: Mild basic methanolysis selectively cleaves the thioester without risking the oxidation of the resulting free thiol, provided the reaction is kept strictly anaerobic.
-
Validation: Confirm the final product via ¹H NMR. The presence of the -SH proton (typically a broad singlet or triplet around 3.5–4.0 ppm, depending on hydrogen bonding) and the intact pyrrolidine signals confirm structural integrity.
Reactivity & Storage Considerations
Like all electron-rich thiophenols, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is highly susceptible to oxidative dimerization, forming stable disulfide bridges when exposed to atmospheric oxygen.
-
Storage: The compound must be stored neat or in anhydrous, degassed solvents at -20°C under an Argon headspace.
-
Handling in Assays: When utilizing this compound in biological or enzymatic assays, it is highly recommended to include a mild reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in the assay buffer to maintain the compound in its active, monomeric thiol state.
Conclusion
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a sophisticated chemical scaffold that bridges the gap between synthetic utility and targeted biological application. By leveraging its unique zwitterionic properties, potent zinc-chelating ability, and metabolic stability, researchers can deploy this compound as a foundational element in the development of next-generation metalloenzyme inhibitors and advanced functional materials.
References
-
Title: Zinc binding groups for histone deacetylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates Source: Tetrahedron (via ResearchGate) URL: [Link]
Sources
pKa values of thiol and pyrrolidine groups in 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
The following technical guide details the physicochemical profiling of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol , focusing on the acid-base equilibria of its thiol and pyrrolidine moieties.
Acid-Base Equilibria, Zwitterionic Character, and Experimental Determination
Executive Summary
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a bifunctional aromatic scaffold exhibiting distinct acid-base properties due to the interplay between an acidic thiol (-SH) and a basic pyrrolidine nitrogen.
Unlike simple thiophenols, this molecule is predicted to exist predominantly as a zwitterion at physiological pH (7.4). The ortho-positioning of the basic pyrrolidinyl-methyl group relative to the acidic thiol creates a strong intramolecular electrostatic environment that significantly shifts the ionization constants (pKa) compared to their isolated counterparts.
Key Physicochemical Parameters (Predicted):
-
pKa₁ (Thiol Group): 5.8 ± 0.3 (Acidic dissociation)
-
pKa₂ (Pyrrolidinium Group): 10.1 ± 0.3 (Conjugate acid dissociation)
-
Isoelectric Point (pI): ~7.95
-
Dominant Species at pH 7.4: Zwitterion (Ar-S⁻ / R₃NH⁺)
Structural Analysis & Mechanistic pKa Prediction
To accurately estimate the pKa values in the absence of direct experimental literature for this specific derivative, we apply Hammett substituent constants and Linear Free Energy Relationships (LFER) , accounting for the critical ortho-effect.
2.1 The Thiol Group (Acidic Center)
-
Baseline: Unsubstituted benzenethiol (thiophenol) has a pKa of 6.62 .[1][2]
-
Electronic Effect (4-Fluoro): The fluorine atom at the para-position (relative to the thiol if C1=SH) is an Electron Withdrawing Group (EWG) via induction (
). This withdraws electron density from the sulfur, stabilizing the thiolate anion and lowering the pKa.-
Calculation:
. For thiophenols ( ), the shift is . -
Intermediate Value: ~6.51.[3]
-
-
Ortho-Effect (Zwitterionic Stabilization): The ortho-(pyrrolidin-1-ylmethyl) group contains a basic nitrogen. In the ionization sequence, the nitrogen is protonated (cationic) before the thiol dissociates. The proximity of the cationic ammonium (
) to the developing thiolate anion ( ) provides strong Coulombic stabilization.-
Net Effect: This significantly lowers the energy of the conjugate base, further reducing the pKa by 0.5 – 1.0 log units.
-
Final Predicted pKa₁: 5.8
-
2.2 The Pyrrolidine Group (Basic Center)
-
Baseline: N-Benzylpyrrolidine has a pKa of 9.51 .
-
Electrostatic Effect: In the zwitterionic state, the adjacent thiolate anion (
) exerts an electron-donating field effect and direct Coulombic attraction on the ammonium proton. This makes deprotonation of the nitrogen more difficult (stabilizes the acid form).-
Net Effect: This raises the pKa of the ammonium group by 0.5 – 0.8 log units compared to the non-zwitterionic analog.
-
Final Predicted pKa₂: 10.1
-
Ionization Species & Pathway Visualization
The ionization pathway follows a classic zwitterionic progression: Cation
Caption: The molecule transitions from a soluble cation to a neutral zwitterion (dominant at physiological pH), and finally to an anion at high pH.[4]
Experimental Determination Protocols
To validate these predicted values, the following self-validating protocols are recommended. Due to the zwitterionic nature and potential for oxidation (disulfide formation), strict anaerobic conditions are required.
4.1 Method A: Potentiometric Titration (Gold Standard)
This method is primary for determining precise macro-constants (
-
Reagents:
-
Analyte: 5 mM solution of the hydrochloride salt in degassed 0.15 M KCl (ionic strength adjustor).
-
Titrant: Carbonate-free 0.1 M KOH.
-
Inert Gas: Argon or Nitrogen sparge (essential to prevent
).
-
-
Protocol:
-
Calibration: Calibrate the glass electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.
-
Dissolution: Dissolve 10-15 mg of the compound in 20 mL of degassed KCl solution. Note: If solubility is low, use a co-solvent (MeOH/Water 20:80), but apply the Yasuda-Shedlovsky extrapolation to correct to aqueous pKa.
-
Titration: Titrate with KOH in 5 µL increments. Allow 30 seconds for equilibration between additions.
-
Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or non-linear least squares (e.g., Hyperquad) to solve for pKa values.
-
-
Self-Validation: The titration curve should show two distinct inflection points. If only one broad wave is seen, the pKa values are separated by
units (unlikely here).
4.2 Method B: UV-Metric Titration (Spectroscopic Confirmation)
This method specifically isolates the thiol pKa, as the thiolate anion (
-
Rationale: The pyrrolidine protonation state has minimal effect on the aromatic UV chromophore, whereas thiolate formation causes a bathochromic shift.
-
Protocol:
-
Prepare a 50 µM stock solution in buffers ranging from pH 2 to pH 12 (0.5 pH steps).
-
Acquire UV-Vis spectra (200–350 nm) for each buffer.
-
Analysis: Plot Absorbance at
(approx. 250 nm) vs. pH. -
Fitting: The inflection point of the sigmoidal curve corresponds directly to pKa₁ (Thiol) .
-
Summary Data Table: Analog Comparison
Comparison with structurally related fragments validates the predicted shifts.
| Compound Fragment | pKa (Acidic) | pKa (Basic) | Effect of Substitution |
| Thiophenol | 6.62 | - | Reference Standard |
| 4-Fluorothiophenol | 6.40 | - | F-induction lowers pKa (-0.22) |
| N-Benzylpyrrolidine | - | 9.51 | Reference Standard |
| 2-Aminothiophenol | 5.90 | 3.80 | Ortho-effect lowers thiol pKa |
| Target Molecule | ~5.8 | ~10.1 | Combined electronic & zwitterionic stabilization |
References
-
Serjeant, E. P., & Dempsey, B. (1979).[1] Ionization Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1]
-
Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology. CRC Press.[1]
- De Filippo, D., et al. (1972). Inductive and mesomeric effects in substituted thiophenols. Journal of Organic Chemistry.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
NIST Standard Reference Database. (2025). pKa values for Thiophenol and derivatives. [Link]
Sources
- 1. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-methyl-n-[(e)-[2-oxo-1-(pyrrolidin-1-ylmethyl)indolin-3-ylidene]amino]-3-phenyl-1h-indole-2-carboxamide (C29H27N5O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Role of Fluorine Substitution in the Reactivity of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
This guide provides a detailed analysis for researchers, scientists, and drug development professionals on the nuanced role of fluorine substitution in modulating the chemical reactivity of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol. We will explore the electronic effects of the fluorine atom and the ortho-aminomethyl group, their combined influence on the molecule's reactivity, and the implications for its application in medicinal chemistry.
Introduction: The Strategic Importance of Fluorine in Drug Design
Fluorine has emerged as a crucial element in modern drug discovery. Its unique properties, such as high electronegativity, small van der Waals radius (comparable to hydrogen), and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. The introduction of fluorine can significantly impact a drug candidate's lipophilicity, metabolic stability, binding affinity, and membrane permeability. These modifications often lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. This guide focuses on a specific fluorinated compound, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, to illustrate the profound effects of strategic fluorine substitution on molecular reactivity.
Electronic Landscape of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
The reactivity of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is dictated by the interplay of electronic effects from its three key components: the benzenethiol core, the fluorine substituent, and the pyrrolidin-1-ylmethyl group.
The Dual Nature of Fluorine's Electronic Influence
Fluorine exerts two opposing electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).
-
Inductive Effect (-I): Due to its exceptional electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the ring, making it less susceptible to electrophilic attack.
-
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density, particularly at the ortho and para positions.
Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.
The Role of the Ortho-Aminomethyl Group
The 2-(pyrrolidin-1-ylmethyl) substituent introduces a tertiary amine functionality. The nitrogen atom's lone pair of electrons can participate in the π-system of the aromatic ring, exhibiting an electron-donating effect. This group is generally considered an activating group, increasing the electron density of the ring and directing electrophilic substitution to the ortho and para positions. The pyrrolidine ring itself is a saturated heterocycle and its direct electronic contribution to the aromatic system is minimal, though it influences the basicity and steric environment of the aminomethyl nitrogen.
The Combined Electronic Profile
In 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, these electronic effects converge to create a unique reactivity profile. The fluorine atom at the para position deactivates the ring overall through its strong -I effect, while the ortho-aminomethyl group activates it. The resonance effect of the fluorine directs towards the ortho and para positions, while the activating effect of the aminomethyl group also directs to these positions.
Caption: Electronic effects of substituents on the benzenethiol core.
Impact on Reactivity
The electronic modifications imparted by the fluorine and pyrrolidin-1-ylmethyl groups have significant consequences for the reactivity of both the thiol group and the aromatic ring.
Thiol Group Reactivity
The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the thiol proton. A lower pKa means the thiol is more readily deprotonated to form the thiolate anion, which is a more potent nucleophile. This enhanced nucleophilicity can be advantageous in reactions such as Michael additions or nucleophilic aromatic substitutions. Conversely, the electron-donating aminomethyl group might slightly decrease the thiol's acidity. The net effect will be a balance of these opposing influences.
Aromatic Ring Reactivity
As previously discussed, the fluorine atom deactivates the ring towards electrophilic aromatic substitution, while the aminomethyl group is activating. The directing effects of both groups are towards the ortho and para positions. In this molecule, the positions ortho and para to the activating aminomethyl group are either substituted (with the thiol) or influenced by the deactivating fluorine. The position ortho to the thiol and meta to the fluorine (position 3) and the position ortho to the fluorine and meta to the aminomethyl group (position 5) are the most likely sites for electrophilic attack, with the outcome depending on the specific reaction conditions and the nature of the electrophile.
Oxidation of the Thiol
Thiols are susceptible to oxidation, often forming disulfides. The electronic environment around the sulfur atom can influence the rate of this oxidation. The electron-withdrawing fluorine may make the thiol more resistant to oxidation, which can be a desirable property for enhancing the metabolic stability of a drug molecule.
Predicted Reactivity Summary
| Property | Benzenethiol | 4-Fluorobenzenethiol | 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol |
| Thiol pKa | ~6.6 | Lower than benzenethiol | Likely lower than benzenethiol due to dominant -I effect of F |
| Thiol Nucleophilicity (as thiolate) | Baseline | Higher than benzenethiol | Likely higher than benzenethiol |
| Aromatic Ring Reactivity (EAS) | Baseline | Deactivated | Overall reactivity is a balance of activating and deactivating groups |
| Directing Effect (EAS) | Ortho, Para | Ortho, Para | Complex, likely positions 3 and 5 |
| Oxidative Stability of Thiol | Baseline | More stable | Likely more stable than benzenethiol |
Experimental Protocol: Assessing Thiol Reactivity via Alkylation
To quantitatively assess the impact of the fluorine substitution on the thiol's reactivity, a standard alkylation reaction can be performed and the reaction kinetics monitored.
Objective: To determine the second-order rate constant for the reaction of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol with a model electrophile (e.g., iodoacetamide) and compare it to that of unsubstituted benzenethiol.
Materials:
-
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
-
Benzenethiol (for comparison)
-
Iodoacetamide
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the thiols (10 mM in acetonitrile).
-
Prepare a stock solution of iodoacetamide (100 mM in acetonitrile).
-
Prepare the reaction buffer (100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled vial at 25°C, add the appropriate volume of phosphate buffer.
-
Add the thiol stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the iodoacetamide stock solution to a final concentration of 10 mM.
-
Start a timer immediately upon addition of the iodoacetamide.
-
-
Reaction Monitoring:
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a solution of mobile phase containing a quenching agent (e.g., an excess of a non-interfering thiol like N-acetylcysteine).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining thiol reactant.
-
-
Data Analysis:
-
Plot the natural logarithm of the thiol concentration versus time.
-
The slope of the resulting linear plot will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of iodoacetamide.
-
Compare the calculated second-order rate constant for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol with that of benzenethiol.
-
Causality behind Experimental Choices:
-
pH 7.4: This pH is physiologically relevant and ensures a significant portion of the thiol is in its more reactive thiolate form.
-
Excess Iodoacetamide: Using a pseudo-first-order condition simplifies the kinetic analysis.
-
HPLC Monitoring: Provides a robust and quantitative method for tracking the disappearance of the reactant over time.
Caption: Experimental workflow for assessing thiol reactivity.
Implications for Drug Development
The modulated reactivity of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol has several potential benefits in a drug development context:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block metabolic oxidation at that position. Furthermore, the increased oxidative stability of the thiol group can prevent its degradation in vivo.
-
Improved Potency and Selectivity: The altered electronic distribution due to the fluorine atom can lead to more favorable binding interactions with a biological target. This can result in increased potency and selectivity.
-
Fine-Tuning of Physicochemical Properties: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Use as a Synthetic Intermediate: The predictable reactivity of the thiol group, enhanced by the fluorine substituent, makes this molecule a valuable building block in the synthesis of more complex drug candidates.
Conclusion
The substitution of a fluorine atom at the 4-position of 2-(pyrrolidin-1-ylmethyl)benzenethiol profoundly influences its chemical reactivity in a predictable manner. Through a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, the fluorine atom modulates the acidity and nucleophilicity of the thiol group and alters the reactivity of the aromatic ring. These changes, in conjunction with the effects of the ortho-aminomethyl group, can be strategically exploited in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. A thorough understanding of these fundamental principles is essential for the rational design of novel therapeutics.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis. (2008). Full article: The role of fluorine in medicinal chemistry.
- Bentham Science Publishers. Roles of Fluorine in Drug Design and Drug Action.
- Encyclopedia MDPI. (2024).
- Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
- ACS Publications. (2021).
- BenchChem. electronic effects of fluorine and bromine on the aniline ring.
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
- ACS Publications. (2021).
- National Center for Biotechnology Information. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- Royal Society of Chemistry. (2020). Thiol-promoted catalytic synthesis of high-performance furan-containing lubricant base oils from biomass derived 2-alkylfurans and ketones.
- Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes.
- New Jersey Institute of Technology. (2016).
- ACS Publications. (2025).
- University of North Georgia. Reactivity of Substituted Benzenes 1.0.1.
- Royal Society of Chemistry. (1969). Reactivity of Mannich bases. Part XIII. Mechanism of the reaction between aminomethylnaphthols and benzenethiols.
- ACS Publications. (1970). Electrophilic Substitution of the Benzenethiols. III. New Thiol Protective Groups and Cleavage Reagents1.
- National Center for Biotechnology Information. (2025).
- Royal Society of Chemistry. (2024). Exploring the persistence of the fluorinated thiolate 2,3,5,6-S(C 6 F 4 H-4) motif to establish π F –π F stacking in metal complexes: a crystal engineering perspective.
- Chemistry LibreTexts. (2019). 16.
- National Center for Biotechnology Information. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2025). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
- Google Patents. (2011).
- MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI.
- National Center for Biotechnology Information. (2022).
- Purechemistry. (2023).
- National Center for Biotechnology Information. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior E
Methodological & Application
Using 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol as a bidentate ligand in catalysis
An In-depth Technical Guide to the Application of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol as a Bidentate Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel N,S-Bidentate Ligand
In the field of transition metal catalysis, the design of ancillary ligands is of paramount importance in dictating the efficacy, selectivity, and scope of a catalytic transformation. Bidentate ligands, which bind to a metal center through two donor atoms, offer a balance of stability and reactivity that is often ideal for catalytic applications. The combination of a soft sulfur donor and a hard nitrogen donor in N,S-bidentate ligands provides a unique electronic environment at the metal center, influencing the rates of key steps in catalytic cycles such as oxidative addition and reductive elimination.
This guide introduces a novel bidentate ligand, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, and explores its potential in palladium-catalyzed cross-coupling reactions. The ligand's design incorporates several key features: a benzenethiol backbone for strong coordination to soft metals like palladium, a pyrrolidine moiety to provide a robust and sterically defined nitrogen donor, and a fluorine substituent to modulate the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom is anticipated to influence the electron density at the palladium center, potentially enhancing catalytic activity and stability.
While this specific ligand is not extensively documented in the current literature, this guide provides a comprehensive framework for its synthesis, characterization, and application in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction. The protocols and insights presented herein are grounded in established principles of organometallic chemistry and catalysis, drawing from methodologies developed for structurally related ligands.
Part 1: Synthesis and Characterization of the Ligand
The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol can be approached through a multi-step sequence starting from commercially available materials. The following protocol outlines a plausible and efficient synthetic route.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol.
Experimental Protocol: Synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Step 1: Synthesis of (4-Fluoro-2-methylphenyl)methanamine
-
To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-fluoro-2-methylbenzonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude (4-fluoro-2-methylphenyl)methanamine, which can be purified by distillation or chromatography.
Step 2: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methylbenzene
This step involves the conversion of the amine to a more suitable leaving group for the subsequent nucleophilic substitution. An alternative is the direct reduction of the corresponding carboxylic acid to the alcohol, followed by bromination.
-
To a solution of (4-fluoro-2-methylphenyl)methanamine (1.0 eq.) in an appropriate solvent, add a brominating agent such as phosphorus tribromide (PBr3) at 0 °C.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Carefully pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(bromomethyl)-4-fluoro-2-methylbenzene.
Step 3: Synthesis of 1-((4-Fluoro-2-methylphenyl)methyl)pyrrolidine
-
To a solution of 1-(bromomethyl)-4-fluoro-2-methylbenzene (1.0 eq.) in a polar aprotic solvent such as acetonitrile, add pyrrolidine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain 1-((4-fluoro-2-methylphenyl)methyl)pyrrolidine.
Step 4: Synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
-
Dissolve 1-((4-fluoro-2-methylphenyl)methyl)pyrrolidine (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq.) dropwise and stir the mixture at this temperature for 2-3 hours to effect ortho-lithiation.
-
Add elemental sulfur (S8) (1.2 eq.) in one portion and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a reducing agent such as lithium aluminum hydride or triphenylphosphine to reduce the disulfide byproduct.
-
Acidify the mixture with 1 M HCl and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ligand, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol.
Characterization: The synthesized ligand should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol ligand is expected to form a stable chelate with palladium, creating a catalytically active species for various cross-coupling reactions. The following sections provide detailed protocols for its application in the Suzuki-Miyaura and Heck reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The N,S-bidentate ligand is anticipated to stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle.[1][2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Catalyst Pre-formation (Optional) or In-situ Generation:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (1.1 mol%).
-
Add degassed solvent (e.g., toluene or a mixture of dioxane/water) and stir for 15-20 minutes at room temperature to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add 4-bromoanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).[1]
-
Ensure all reagents are added under a counter-flow of inert gas.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
-
Data Presentation: Hypothetical Results for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 88 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
B. Heck-Mizoroki Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The choice of ligand is crucial for achieving high yields and selectivity.[3]
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
-
Catalyst Generation:
-
In a Schlenk tube, dissolve Pd(OAc)₂ (1 mol%) and 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (1.2 mol%) in a polar aprotic solvent such as DMF or NMP under an inert atmosphere.
-
Stir for 15-20 minutes at room temperature.
-
-
Reaction Setup:
-
Add iodobenzene (1.0 eq.), styrene (1.5 eq.), and a base such as triethylamine (Et₃N) (1.5 eq.) to the catalyst solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the formation of stilbene by TLC or GC analysis.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and partition between water and diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield stilbene.
-
Data Presentation: Hypothetical Results for Heck-Mizoroki Reaction
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 120 | 8 | 92 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | NMP | 130 | 12 | 85 |
| 3 | 1-Iodonaphthalene | Styrene | NaOAc | DMA | 120 | 10 | 90 |
Part 3: Scientific Rationale and Causality
The design of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol as a ligand is based on established principles of catalyst design:
-
N,S-Chelation: The combination of a soft thiol donor and a harder amine donor provides a stable five-membered chelate ring with the palladium center. This chelation effect enhances the stability of the catalytic species, potentially reducing catalyst decomposition and leading to higher turnover numbers.
-
Electronic Tuning: The fluorine atom at the 4-position of the benzenethiol ring acts as an electron-withdrawing group. This is expected to decrease the electron density on the palladium center, which can have several effects:
-
It may facilitate the reductive elimination step, which is often the product-forming and catalyst-regenerating step in the catalytic cycle.
-
It can enhance the stability of the palladium complex towards oxidation.
-
-
Steric Influence: The pyrrolidinylmethyl group provides a defined steric environment around the metal center. This steric bulk can influence the regioselectivity of reactions like the Heck coupling and may also play a role in preventing the formation of inactive palladium clusters.
-
Pyrrolidine Moiety: Pyrrolidine is a common motif in medicinal chemistry and can impart favorable pharmacokinetic properties to molecules.[4] While this is more relevant in the context of drug discovery, the presence of this group in a ligand used for the synthesis of pharmaceutical intermediates can be advantageous.
Conclusion and Future Outlook
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol represents a promising, yet unexplored, bidentate ligand for palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive starting point for its synthesis and application in the Suzuki-Miyaura and Heck reactions. The proposed protocols are based on robust and well-established methodologies for similar catalytic systems.
Further research into this ligand could involve:
-
Synthesis and full characterization of the ligand and its palladium complexes.
-
Screening of its catalytic activity in a broader range of cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and C-H activation reactions.
-
Detailed mechanistic studies to elucidate the precise role of the fluoro and pyrrolidinylmethyl substituents on the catalytic performance.
-
Application in the synthesis of complex molecules , such as natural products and active pharmaceutical ingredients.
By providing this detailed guide, we hope to stimulate further investigation into this and other novel ligand architectures, ultimately expanding the toolkit available to synthetic chemists for the construction of complex molecular frameworks.
References
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]
-
Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. PMC. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Publications. [Link]
-
Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. NIH. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ResearchGate. [Link]
-
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Semantic Scholar. [Link]
-
Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. MDPI. [Link]
-
The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. PMC. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]
-
Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. PMC. [Link]
-
Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. PubMed. [Link]
-
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
Application Note: Strategic Utilization of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol in Heterocyclic Construction
The following Application Note is a technical guide designed for medicinal chemists and process development scientists. It details the synthesis, handling, and strategic application of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol , a specialized building block for installing pharmacologically active side chains.
Abstract
The integration of solubilizing amine side chains with metabolically stable aryl cores is a cornerstone of modern CNS drug design. 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol represents a high-value "privileged structure" intermediate. It combines a nucleophilic thiol (for covalent attachment), a para-fluorine atom (for metabolic blocking), and an ortho-pyrrolidinyl methyl group (a common GPCR-binding pharmacophore). This guide provides a validated protocol for synthesizing this reagent and details its application in S-arylation (SNAr) and Thia-Michael additions , enabling the rapid construction of serotonin/dopamine receptor modulator libraries.
Introduction: The "Orthogonal" Building Block
In medicinal chemistry, the ortho-aminomethyl thiophenol scaffold offers a unique dual-reactivity profile. Unlike simple thiophenols, the presence of the basic pyrrolidine side chain creates an "internal base" effect that can accelerate nucleophilic attacks while providing a critical binding element for biological targets (e.g., histamine or serotonin receptors).
Key Structural Features:
-
Thiol (-SH): High nucleophilicity for S-alkylation, S-arylation, or disulfide formation.
-
Fluorine (-F): Located para to the sulfur, it blocks metabolic oxidation at the most reactive site (C4), extending in vivo half-life.
-
Pyrrolidin-1-ylmethyl: A tertiary amine motif that improves solubility and lipophilicity (LogD) balance, critical for blood-brain barrier (BBB) penetration.
Protocol 1: Synthesis of the Reagent
Note: Commercial sources of this thiol are often contaminated with disulfides. In-situ preparation or fresh synthesis is recommended for sensitive applications.
Retrosynthetic Strategy
The most robust route utilizes 2-bromo-5-fluorobenzyl bromide as the starting material. The synthesis proceeds via selective alkylation of the benzylic halide followed by palladium-catalyzed C-S bond formation.
Step-by-Step Methodology
Step A: Selective Amination (Benzylic Substitution)
-
Reagents: 2-Bromo-5-fluorobenzyl bromide (1.0 eq), Pyrrolidine (1.1 eq),
(2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve 2-bromo-5-fluorobenzyl bromide in ACN (0.2 M) at 0°C.
-
Add
followed by the dropwise addition of pyrrolidine. -
Stir at room temperature for 4 hours (Monitor by TLC/LCMS; benzylic bromide is highly reactive).
-
Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water. The product, 1-(2-bromo-5-fluorobenzyl)pyrrolidine , is usually obtained as an oil and used directly.
-
Step B: Palladium-Catalyzed Thiolation Rationale: Direct lithiation is risky due to the benzylic amine. Pd-catalysis offers chemoselectivity.[1]
-
Reagents: Aryl bromide intermediate (1.0 eq), TIPS-SH (Triisopropylsilanethiol, 1.2 eq),
(2 mol%), Xantphos (4 mol%), (2.0 eq), Toluene. -
Procedure:
-
Degas Toluene with Argon for 30 mins.
-
Add catalyst, ligand, base, and substrate to a sealed tube.
-
Add TIPS-SH via syringe.
-
Heat to 100°C for 12-16 hours.
-
Deprotection: Treat the silyl sulfide intermediate with TBAF (1.0 M in THF) at 0°C for 30 mins to release the free thiol.
-
-
Purification:
-
Crucial Step: Thiols oxidize rapidly. Acid-base extraction is preferred over column chromatography.
-
Extract the thiol into 1M NaOH (aqueous). Wash the aqueous layer with Ether (removes non-acidic impurities).
-
Acidify the aqueous layer (pH 5-6) with dilute HCl and extract immediately into DCM. Dry and concentrate under Argon.
-
Yield: Typically 65-75% over two steps. Storage: Store at -20°C under Argon.
Application Protocols
Application A: S-Arylation (SNAr) for Heterocyclic Libraries
This protocol is used to attach the fluorinated scaffold to heteroaryl chlorides (e.g., chloropyridines, chloroquinolines) to generate potential GPCR ligands.
Mechanism: Nucleophilic Aromatic Substitution (
| Parameter | Condition |
| Solvent | DMF or DMSO (Dry) |
| Base | |
| Temperature | 80°C - 110°C |
| Time | 2 - 6 Hours |
| Atmosphere | Nitrogen (Essential to prevent disulfide dimerization) |
Protocol:
-
Dissolve the heteroaryl chloride (1.0 eq) and 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (1.1 eq) in DMF.
-
Add
.[2] -
Heat to 90°C.
-
Monitoring: The reaction is typically clean. If the thiol dimerizes (disulfide impurity), add a reducing agent like
(0.1 eq) or perform the reaction under stricter inert conditions.
Application B: Thia-Michael Addition (Covalent Warheads)
Used to synthesize "Targeted Covalent Inhibitors" (TCIs) where the thiol modifies a cysteine residue, or to attach the scaffold to an acrylamide linker.
Protocol:
-
Reagents: Thiol (1.0 eq), Acrylamide/Enone acceptor (1.0 eq),
(0.1 eq, catalytic). -
Solvent: DCM or Methanol at 0°C
RT. -
Note: The internal pyrrolidine amine may act as a base catalyst, making external base unnecessary in some cases. This "self-catalysis" is a unique feature of this scaffold.
Visualizing the Workflow
The following diagram illustrates the synthesis of the reagent and its divergent applications.
Caption: Figure 1. Modular synthesis of the fluorinated thiol scaffold and its downstream utility in generating bioactive libraries.
Troubleshooting & Stability Guide
| Issue | Cause | Solution |
| Low Yield (Step 1) | Over-alkylation (Bis-alkylation) | Use excess Pyrrolidine (1.1-1.5 eq) and add it slowly at 0°C. |
| Thiol Oxidation | Exposure to air | Store product as the HCl salt (more stable) or under Argon. Reduce disulfides with |
| Catalyst Poisoning | Sulfur interference | Ensure high-quality Pd sources ( |
| Purification Loss | Thiol "streaking" on Silica | Avoid silica columns for the free thiol. Use Acid/Base extraction or distill if stable. |
References
-
Pd-Catalyzed C-S Coupling: Jiang, Y., et al. (2009). Copper-catalyzed coupling of aryl iodides and sulfur powder.[2] Organic Letters.[2][4][5] Link (Adapted for Pd/TIPS-SH methodology).
-
Thiol-Free Aryl Sulfide Synthesis (Alternative Route): Isshiki, R., et al. (2021).[5] A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds.[5] Journal of the American Chemical Society.[6][7] Link
-
Thia-Michael Addition Mechanism: Albayati, S. H., et al. (2022). Calculated results of thia-Michael addition of thiophenol to methyl acrylate. Journal of Agricultural and Food Chemistry.[8] Link
-
Handling of Aminomethyl Thiophenols: US Patent 3931321A. Process for the preparation of o-aminothiophenols.Link
-
Pyrrolidine Pharmacophore Synthesis: Gawronski, J., et al. (2025). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. MDPI. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 6. A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds | EurekAlert! [eurekalert.org]
- 7. waseda.jp [waseda.jp]
- 8. researchgate.net [researchgate.net]
Advanced Application Note: Thiol-Ene Conjugation Strategies for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Executive Summary & Chemical Profile[1]
This guide details the optimization of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (referred to herein as 4F-2P-BT ) in thiol-ene "click" chemistry. This scaffold is increasingly utilized in medicinal chemistry as a fragment for kinase inhibitors and CNS-active agents due to the metabolic stability conferred by the para-fluorine and the solubility/binding properties of the ortho-pyrrolidinyl group.
However, 4F-2P-BT presents unique reactivity challenges compared to standard alkyl thiols. Its aromatic nature and ortho-basic functionality dictate specific protocol adjustments to avoid oxidative dimerization (disulfide formation) and ensure high conversion.
Chemical Profile & Reactivity Matrix
| Feature | Chemical Consequence | Impact on Thiol-Ene Protocol |
| Aromatic Thiol (Thiophenol) | Lower pKₐ (~6.0–6.5) compared to alkyl thiols (~10). | High Reactivity in Nucleophilic Michael Addition; Reversible kinetics in Radical Addition. |
| 4-Fluoro Substituent | Inductive electron withdrawal (-I effect). | Increases thiol acidity; stabilizes thiyl radical (slowing propagation in radical mechanisms). |
| 2-Pyrrolidinyl Group | Steric bulk & Intramolecular Basicity. | Acts as an internal base catalyst for Michael additions; creates steric hindrance for bulky alkenes. |
Mechanistic Pathways & Decision Logic
The choice between Radical Step-Growth and Nucleophilic Michael Addition depends entirely on the alkene partner.
Pathway A: Nucleophilic Thiol-Michael Addition[2][3]
-
Target: Electron-deficient alkenes (Maleimides, Acrylates, Vinyl Sulfones).
-
Mechanism: The ortho-pyrrolidine moiety can deprotonate the thiol in situ (intramolecular general base catalysis), generating a highly nucleophilic thiolate anion without requiring harsh external bases.
-
Verdict: Preferred Pathway. Fast, quantitative, and air-tolerant.[1][2]
Pathway B: Radical-Mediated Hydrothiolation
-
Target: Unactivated alkenes (Allyl ethers, Norbornenes, Aliphaticenes).
-
Mechanism: Requires a photoinitiator (PI) and UV/Visible light to generate a thiyl radical.
-
Critical Issue: Thiophenyl radicals are stable. If the alkene is not electron-rich, the addition is reversible. High-intensity light and specific PIs (e.g., LAP, MAP) are required to drive conversion.
Figure 1: Decision tree for selecting the conjugation pathway based on alkene electronics.
Protocol A: Self-Catalyzed Michael Addition (High Efficiency)
Application: Bioconjugation to maleimide-linkers or acrylate-functionalized surfaces.
Materials
-
Thiol: 4F-2P-BT (1.0 equiv).
-
Alkene: N-substituted Maleimide or Acrylate (1.1 equiv).
-
Solvent: DMSO or DMF (preferred for solubility); DCM can be used if reactants are soluble.
-
Base: None required (The pyrrolidine acts as the base). If reaction is sluggish, add 0.1 equiv DIPEA.
Step-by-Step Procedure
-
Preparation: Dissolve 4F-2P-BT (10 mM final conc) in DMSO.
-
Addition: Add the alkene component (1.1 equiv) directly to the thiol solution.
-
Incubation: Stir at Room Temperature (20–25°C).
-
Note: For maleimides, reaction is instantaneous (< 5 mins).
-
Note: For acrylates, allow 1–2 hours.
-
-
Monitoring (Self-Validating):
-
Visual: The solution should remain clear. Precipitate indicates disulfide formation.
-
TLC/LCMS: Monitor consumption of the thiol peak (M+H = 226.09 for parent).
-
¹⁹F NMR: This is the most robust check. The fluorine signal of the free thiol (~ -115 ppm) will shift significantly upfield (2–5 ppm) upon alkylation of the sulfur.
-
Protocol B: Radical-Mediated Hydrothiolation (Challenging)
Application: Coupling to allyl-functionalized lipids or unactivated alkene scaffolds.
Materials
-
Thiol: 4F-2P-BT (1.0 equiv).
-
Alkene: Unactivated alkene (2.0 – 5.0 equiv). Excess is critical to overcome reversibility.
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or DMPA (2,2-Dimethoxy-2-phenylacetophenone).
-
Light Source: 365 nm LED (Intensity > 10 mW/cm²).
Step-by-Step Procedure
-
Degassing (CRITICAL): Oxygen quenches thiyl radicals and promotes disulfide formation.
-
Dissolve 4F-2P-BT and alkene in degassed MeOH or MeCN.
-
Sparge with Argon/Nitrogen for 10 minutes before adding initiator.
-
-
Initiation: Add Photoinitiator (5 mol%).
-
Irradiation: Irradiate at 365 nm for 15–30 minutes under inert atmosphere.
-
Quenching: Remove light source. If unreacted thiol remains, add a scavenger (e.g., N-ethylmaleimide) to prevent post-reaction disulfide formation during workup.
Figure 2: Workflow for radical-mediated conjugation of 4F-2P-BT.
Troubleshooting & QC Data
Common Failure Modes
| Observation | Root Cause | Solution |
| Low Yield (Radical) | Reversible addition due to stable thiophenyl radical. | Increase alkene equivalents (to 5x-10x) or switch to a more electron-rich alkene (e.g., vinyl ether). |
| Disulfide Dimer (M+M-2H) | Oxidation by air or basic pH. | Strict degassing. For Michael addition, ensure pH is not > 8.0 (the internal amine makes the local environment basic enough). |
| No Reaction (Michael) | Steric hindrance from pyrrolidine. | Switch to a less sterically demanding alkene or increase temperature to 40°C. |
Analytical Validation (NMR)
-
¹H NMR: Look for the disappearance of the thiol proton (usually a broad singlet around 3.5–4.0 ppm, often obscured) and the appearance of methylene protons adjacent to sulfur (triplet/multiplet ~2.8–3.2 ppm).
-
¹⁹F NMR: The 4-Fluoro tag is a built-in reporter.
-
Free Thiol: δ ~ -110 to -115 ppm (approximate, solvent dependent).
-
Thioether Product: Shift of +2 to +5 ppm relative to starting material.
-
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[3] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744.[4] Link
-
Tyson, E. L., et al. (2023). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes. ACS Omega. Link
-
Castagnolo, D. (2023). Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols. Organic & Biomolecular Chemistry. Link
-
Glossop, H. D., & Sarojini, V. (2022). Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Bioconjugate Chemistry. Link
Sources
Preparation and Characterization of Transition Metal Complexes with the N,S-Bidentate Ligand: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
An Application Guide for Researchers
Abstract
This technical guide provides detailed protocols for the synthesis and characterization of the functionalized N,S-bidentate ligand, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, and its subsequent coordination to various first-row transition metals. Transition metal complexes, valued for their diverse electronic and stereochemical properties, are pivotal in medicinal chemistry and catalysis.[1][2] The subject ligand offers a compelling scaffold, combining a soft thiol donor with a harder amine donor, enabling the formation of stable five-membered chelate rings with metal centers.[3][4] This document outlines a robust, multi-step synthesis for the ligand, followed by general yet comprehensive protocols for complexation. We further detail the essential analytical techniques for the structural elucidation and validation of the synthesized compounds, ensuring scientific rigor and reproducibility. This guide is intended for researchers in coordination chemistry, materials science, and drug development seeking to explore the therapeutic and catalytic potential of novel metal-thiolate complexes.[5][6]
Part 1: Synthesis of the Ligand: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
The synthesis of the target ligand is not a trivial, single-step process. A strategic, multi-step pathway is required to install the pyrrolidinylmethyl moiety ortho to the thiol group on the fluorinated benzene ring. The following protocol is designed to maximize yield and purity by protecting the reactive thiol group during the key substitution step.
1.1: Proposed Synthetic Pathway
The pathway begins with the protection of the thiol in commercially available 4-fluorothiophenol. This is followed by an electrophilic formylation, reductive amination with pyrrolidine, and a final deprotection step to yield the desired ligand.
Figure 1: Proposed workflow for the synthesis of the target ligand.
1.2: Step-by-Step Experimental Protocol
Materials: 4-fluorothiophenol, acetic anhydride, pyridine, hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA), pyrrolidine, sodium triacetoxyborohydride (NaBH(OAc)₃), methanol (MeOH), hydrochloric acid (HCl), dichloromethane (DCM), diethyl ether, ethyl acetate, hexane, magnesium sulfate (MgSO₄).
Protocol:
-
Thiol Protection:
-
In a round-bottom flask under an argon atmosphere, dissolve 4-fluorothiophenol (1.0 eq) in pyridine (5.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield S-(4-fluorophenyl) ethanethioate. Rationale: Protection of the thiol as a thioacetate prevents its oxidation and unwanted side reactions during the subsequent formylation step.
-
-
Ortho-Formylation (Duff Reaction):
-
To a flask containing S-(4-fluorophenyl) ethanethioate (1.0 eq), add trifluoroacetic acid (10-15 vol).
-
Add hexamethylenetetramine (HMTA) (2.0 eq) portion-wise while stirring.
-
Heat the mixture to 80-90 °C and stir for 6-8 hours.
-
Cool the reaction, pour it into water, and heat at reflux for 1 hour to hydrolyze the intermediate.
-
Extract the product with DCM (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 2-(acetylthio)-5-fluorobenzaldehyde. Rationale: The Duff reaction is an effective method for ortho-formylation of activated aromatic rings.
-
-
Reductive Amination:
-
Dissolve 2-(acetylthio)-5-fluorobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Add pyrrolidine (1.1 eq) and stir at room temperature for 1 hour to form the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Gas evolution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract with DCM (3x), dry the combined organic layers over MgSO₄, filter, and concentrate to yield the protected amine product. Rationale: Reductive amination is a mild and efficient method for forming C-N bonds.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in methanol.
-
Add a solution of concentrated HCl (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 12-16 hours.
-
Neutralize the solution carefully with saturated sodium bicarbonate.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the final ligand, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, as an oil or low-melting solid. Rationale: Acid-catalyzed hydrolysis effectively cleaves the thioacetate protecting group to reveal the reactive thiol.
-
Part 2: General Protocols for Synthesis of Transition Metal Complexes
The deprotonated thiol (thiolate) is a soft Lewis base that readily coordinates with many transition metals.[7] The pyrrolidine nitrogen acts as a second donor site, forming a stable chelate.[4][8] The following protocols are general and can be adapted for various metal precursors. All complexation reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the thiolate.
2.1: Protocol A: Salt Metathesis via In Situ Thiolate Generation
This is a widely applicable method for metal halides and acetates.[7]
Materials: Synthesized ligand, a suitable base (e.g., triethylamine (NEt₃), sodium hydride (NaH)), anhydrous solvent (e.g., ethanol, methanol, THF, acetonitrile), transition metal salt (e.g., NiCl₂, Cu(OAc)₂, CoCl₂, ZnCl₂).
Figure 2: General workflow for the salt metathesis protocol.
Step-by-Step Method:
-
In a Schlenk flask under argon, dissolve the ligand (2.0 eq) in an anhydrous solvent (e.g., ethanol).
-
Add a suitable base (2.0 eq). For a mild base, use triethylamine. For a stronger, non-nucleophilic base, sodium hydride can be used in a solvent like THF. Rationale: The base deprotonates the acidic thiol proton (pKa ~6-8) to form the nucleophilic thiolate anion, which is the active species for coordination.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve the transition metal salt (1.0 eq) in a minimum amount of the same anhydrous solvent.
-
Add the metal salt solution dropwise to the ligand-thiolate solution with vigorous stirring.
-
A color change or precipitation is often observed immediately.
-
Stir the reaction mixture for 2 to 24 hours at room temperature or with gentle heating, depending on the metal salt's reactivity.
-
If a precipitate forms, collect the solid by filtration, wash it with cold solvent to remove unreacted starting materials and salts (e.g., triethylammonium chloride), and then with a non-polar solvent like hexane.
-
Dry the resulting complex under vacuum.
2.2: Protocol B: Direct Reaction with Metal Acetates
This method is often simpler as the acetate counter-ion can act as the base.[9]
Step-by-Step Method:
-
Dissolve the ligand (2.0 eq) in methanol or ethanol in a Schlenk flask under argon.
-
Add a solution of the metal(II) acetate salt (e.g., Cu(OAc)₂, Ni(OAc)₂) (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or reflux for 4-12 hours. The acetic acid byproduct is typically volatile enough not to interfere with product isolation.
-
Cool the reaction mixture. If a solid precipitates, it can be isolated by filtration as described in Protocol A. If no solid forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized or washed.
Part 3: Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.
| Technique | Ligand (L-SH) | Metal Complex [M(L-S)₂] | Rationale / Key Observation |
| ¹H NMR | S-H proton peak (broad, ~3-4 ppm). Aromatic & aliphatic protons visible. | Disappearance of the S-H proton peak. Potential shifting/broadening of protons near coordination sites (α-CH₂ groups). | Confirms deprotonation of the thiol and coordination to the metal center.[3] |
| ¹³C NMR | Sharp signals for all carbon atoms. | Signals for carbons near coordination sites (C-S and α-carbons of N) may shift. Broadening may occur with paramagnetic metals (e.g., Cu(II), Co(II)). | Provides information on the electronic environment of the carbon skeleton upon complexation. |
| ¹⁹F NMR | Single sharp signal for the fluorine atom. | The chemical shift may change slightly upon coordination, reflecting changes in the electronic environment of the ring. | A useful probe for confirming that the fluoro-substituent is intact and to monitor electronic changes. |
| FT-IR | Presence of a weak S-H stretching band (~2550-2600 cm⁻¹). | Complete disappearance of the S-H stretching band.[3] New low-frequency bands may appear for M-S and M-N vibrations (< 500 cm⁻¹). | Provides definitive evidence of thiol deprotonation and metal-ligand bond formation. |
| Mass Spec (ESI-MS) | Peak corresponding to [M+H]⁺. | Peaks corresponding to [M(L-S)₂ + H]⁺ or related fragments, confirming the overall complex structure. | Confirms the molecular weight and stoichiometry of the ligand and its complexes. |
| UV-Vis | Shows transitions typical for the aromatic system (π→π*). | Appearance of new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT, S→M) or d-d transitions (for colored complexes). | Provides insight into the electronic structure and coordination geometry of the metal center.[10] |
| Elemental Analysis | %C, H, N, S should match the calculated values for C₁₁H₁₄FNS. | %C, H, N, S should match the calculated values for the proposed complex formula (e.g., C₂₂H₂₆F₂N₂S₂Ni). | Confirms the bulk purity and empirical formula of the synthesized compounds. |
Part 4: Applications and Future Directions
The unique properties of the 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol ligand make its metal complexes promising candidates for several advanced applications:
-
Drug Development: The chelation of metal ions can significantly enhance the biological activity of organic ligands.[5] These complexes could be screened for antimicrobial, antifungal, or anticancer properties, as the metal center can facilitate redox processes or interactions with biological macromolecules.[1][2]
-
Catalysis: Transition metal-thiolate complexes are known to be active in various catalytic transformations. The N,S-coordination sphere can stabilize different metal oxidation states, making these complexes suitable for evaluation in reactions like C-C cross-coupling or oxidation catalysis.[11]
-
Bioinorganic Mimics: The N,S donor set mimics the active sites of certain metalloenzymes, such as nitrile hydratases or zinc-finger proteins. These complexes can serve as structural or functional models to study the mechanisms of these biological systems.
Future work should focus on synthesizing a broader range of complexes with different metals and oxidation states, exploring their detailed solid-state structures via X-ray crystallography, and systematically evaluating their potential in the applications mentioned above.
References
-
Wikipedia. Transition metal thiolate complex. [Link]
-
ResearchGate. (PDF) Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. [Link]
-
Zeitschrift für Naturforschung B. Synthesis and Coordination Chemistry of a Tris(benzene-o-dithiolato)- functionalized Ligand as a Siderophore Analog. [Link]
-
ResearchGate. Synthesis of metal thiolates and their thermal decomposition to metal sulfides. [Link]
-
ResearchGate. Transition Metal Complexes With N, S' And N, N' Bidentate Mixed Ligand: Synthesis, Characterization And Activity. [Link]
-
ACS Publications. Systematic stereochemistry of metal(II) thiolates: synthesis and structures of [M2(SC2H5)6]2- (M = Mn(II), Ni(II), Zn(II), Cd(II)) | Inorganic Chemistry. [Link]
- University of Birmingham.
-
Chemistry LibreTexts. 19.2: Coordination Chemistry of Transition Metals. [Link]
-
National Center for Biotechnology Information. Design of Thiolate Rich Metal Binding Sites within a Peptidic Framework - PMC. [Link]
-
Lumen Learning. Coordination Chemistry of Transition Metals | Chemistry for Majors. [Link]
-
Semantic Scholar. Post-Functionalization of Organometallic Complexes via Click-Reaction. [Link]
-
ResearchGate. Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. [Link]
-
ACS Publications. The first example of transition-metal-catalyzed addition of aromatic thiols to acetylenes | Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. [Link]
-
University of Wisconsin Oshkosh. Structures With Bidentate Ligands. [Link]
-
National Center for Biotechnology Information. Exploration of newly synthesized transition metal(II) complexes for infectious diseases - PMC. [Link]
-
SciSpace. Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. [Link]
-
ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]
-
ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. [Link]
-
PubMed. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Metal Complexes for Therapeutic Applications - PMC. [Link]
-
PubMed. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. [Link]
-
Trade Science Inc. Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)- - TSI Journals. [Link]
-
MDPI. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. [Link]
-
IOSR Journal of Applied Chemistry. Therapeutic Applications of Transition Metal Complexes. [Link]121621.pdf)
Sources
- 1. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures With Bidentate Ligands [chem.purdue.edu]
- 5. Exploration of newly synthesized transition metal(II) complexes for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 8. Coordination Chemistry of Transition Metals | Chemistry for Majors [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic bottlenecks associated with ortho-(aminomethyl)benzenethiols.
The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol presents a unique chemoselective challenge. The molecule contains a highly nucleophilic secondary amine (pyrrolidine) in close proximity to a reactive thiol, making the system highly susceptible to catalyst poisoning, auto-oxidation, and polymerization. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.
Synthetic Workflow Visualization
Figure 1: Optimized synthetic workflow for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol.
Troubleshooting FAQs & Mechanistic Insights
Phase 1: Pyrrolidine Installation (Amination)
Q: My yield for 1-(2-bromo-4-fluorobenzyl)pyrrolidine is stuck at ~60% due to the formation of a highly polar byproduct. How can I improve this? A: The highly polar byproduct is a quaternary ammonium salt, formed via the over-alkylation of pyrrolidine. Because 2-bromo-4-fluorobenzyl bromide is a highly electrophilic benzylic halide, the newly formed tertiary amine product can compete with the starting pyrrolidine for the remaining alkylating agent. Causality & Solution: This is a kinetic issue. To suppress over-alkylation, invert your addition sequence. Add the benzylic bromide dropwise to a solution containing a 3- to 5-fold molar excess of pyrrolidine at 0 °C. The excess pyrrolidine acts as both the primary nucleophile and the acid scavenger, kinetically favoring the mono-alkylation product and ensuring the reaction self-validates by consuming all electrophilic species before quaternary salts can form.
Phase 2: Aryl Bromide to Thiol Conversion (Thiolation)
Q: When attempting the direct Pd-catalyzed cross-coupling of the aryl bromide with sodium hydrosulfide (NaSH) or simple thiols, the reaction stalls at <15% conversion. Why is the catalyst dying?
A: You are experiencing severe catalyst poisoning. Free thiols and small thiolates are notorious for strongly coordinating to low-valent palladium, forming stable, catalytically inactive Pd(II)-thiolate polymeric resting states.
Causality & Solution: Transition to a protected, sterically hindered thiol surrogate such as Triisopropylsilanethiol (TIPS-SH)[1]. The bulky triisopropylsilyl group prevents the formation of off-cycle Pd-complexes. Pair this with the
Q: I tried the Halogen-Metal Exchange route (n-BuLi followed by
Phase 3: Deprotection and Isolation
Q: After successful deprotection of the TIPS-thiol, LC-MS shows that my final product has almost entirely converted to a mass corresponding to the disulfide dimer (M+M-2H). How do I isolate the free thiol? A: Ortho-(aminomethyl)benzenethiols are exceptionally prone to air oxidation. The proximal pyrrolidine nitrogen acts as an intramolecular general base, lowering the pKa of the thiol and increasing the concentration of the highly reactive thiolate anion in solution, which rapidly oxidizes in the presence of atmospheric oxygen. Causality & Solution: Incorporate an in-situ reduction step during your aqueous workup. Treating the crude mixture with Tris(2-carboxyethyl)phosphine (TCEP) prior to extraction will quantitatively reduce the disulfide bonds back to the free thiol[4]. TCEP is preferred over DTT because it is odorless, water-soluble, and operates efficiently without requiring a highly basic pH.
Quantitative Data: Thiolation Strategy Comparison
To justify the shift toward Pd-catalyzed surrogate coupling, review the quantitative performance of standard thiolation methods applied to ortho-halobenzylamines:
| Strategy | Reagents / Catalyst | Typical Yield (%) | Catalyst Loading | Primary Failure Mode |
| Direct Thiolation | NaSH, | < 15% | 10 mol% | Catalyst poisoning via stable Pd-thiolate formation |
| Lithiation / Sulfuration | n-BuLi, | 35 - 50% | N/A | Protodehalogenation; incomplete disulfide reduction |
| Surrogate Pd-Coupling | TIPS-SH, | 85 - 95% | 2 - 4 mol% | Premature deprotection if moisture is present |
Validated Experimental Protocol
The following methodology utilizes the optimized TIPS-SH cross-coupling route, ensuring a self-validating system where catalyst integrity and oxidation states are strictly controlled.
Step 1: Pd-Catalyzed C-S Cross-Coupling
-
Preparation: Charge an oven-dried Schlenk flask with 1-(2-bromo-4-fluorobenzyl)pyrrolidine (1.0 equiv),
(0.02 equiv), and Xantphos (0.04 equiv). -
Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles) to establish a strict anhydrous/anaerobic environment. Note: This self-validates the reaction by preventing premature oxidation of the phosphine ligand.
-
Reagent Addition: Add anhydrous DMF, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and Triisopropylsilanethiol (TIPS-SH) (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C for 4 hours. Monitor by LC-MS until the aryl bromide is completely consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over
, and concentrate. Purify via silica gel flash chromatography to isolate the TIPS-protected thioether.
Step 2: Deprotection & Disulfide Reduction
-
Deprotection: Dissolve the TIPS-protected thioether in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at 0 °C. Stir for 1 hour.
-
In-Situ Reduction: Critical Step. Quench the reaction with an aqueous buffer containing Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl, 1.1 equiv). Stir vigorously for 30 minutes. The TCEP ensures any transiently formed disulfide bonds are reduced back to the target free thiol.
-
Isolation: Extract with degassed EtOAc. Wash with degassed water to remove TBAF salts and oxidized TCEP byproducts.
-
Storage: Dry over
, concentrate under a stream of nitrogen, and store the final 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol strictly under an inert atmosphere at -20 °C.
References
- Title: Synthesis and Evaluation of Benzylsulfide Quinone Methide Precursors for the Treatment of Organophosphorus Exposure Source: The Ohio State University URL
- Title: Triisopropylsilanethiol | 156275-96-6 Source: Benchchem URL
- Title: Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate)
- Title: Pd2(dba)
Sources
Technical Support Center: Benzenethiol Purification & Disulfide Troubleshooting
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notorious oxidation of benzenethiols (thiophenols) into diphenyl disulfides. Here, we bridge the gap between theoretical sulfur chemistry and field-proven laboratory execution.
The Chemistry of the Problem: Causality of Oxidation
Benzenethiol is highly susceptible to air oxidation, rapidly converting into diphenyl disulfide (
The pKa of benzenethiol is approximately 6.6, making it significantly more acidic than standard aliphatic thiols (pKa ~10). At neutral or slightly basic pH, a large fraction of the thiol deprotonates to form the thiolate anion (
Reaction pathway of benzenethiol oxidation and chemical reduction.
Troubleshooting Guides & FAQs
Q: My benzenethiol reagent has turned yellow and lost its pungent odor. Is it ruined? A: It is not ruined, but it has oxidized. Pure benzenethiol is a colorless liquid with a highly offensive, penetrating odor. Diphenyl disulfide is a pale yellow solid (or yellow tint in solution) with a significantly milder smell. You do not need to discard the batch; you can recover the active thiol via chemical reduction.
Q: Which reducing agent should I choose to recover my benzenethiol? A: Your choice depends on the scale and context of your experiment:
-
Preparative Synthetic Scale: Triphenylphosphine (
) in the presence of water is a highly effective, mild method for the reduction of aryl disulfides to thiophenols[3]. It avoids the harsh, exothermic conditions of classical Zinc/HCl reductions. -
Biological/Aqueous Scale: Tris(2-carboxyethyl)phosphine (TCEP) is a widely used substitute for dithiothreitol (DTT)[4]. It is preferred here because it operates over a broader pH range, does not possess a foul odor, and does not interfere with downstream maleimide labeling.
Q: Why does my benzenethiol re-oxidize when I try to purify it using silica gel chromatography? A: Silica gel is slightly acidic and possesses a massive, porous surface area that traps ambient oxygen. Passing a thiol through silica essentially creates a catalytic bed for oxidative coupling. To prevent this, sulfur products can be easily purified by only acid-base extraction without involving chromatography[5].
Q: How does acid-base extraction separate the thiol from the disulfide?
A: Acid-base extraction is a technique used to separate compounds based on their acid-base properties[6]. Because benzenethiol is weakly acidic (pKa 6.6), washing the organic mixture with aqueous Sodium Hydroxide (
Quantitative Data & Reagent Selection
Table 1: Comparison of Disulfide Reducing Agents
| Reducing Agent | Mechanism | Pros | Cons |
| Triphenylphosphine ( | Phosphine oxidation ( | Mild, cheap, highly effective for aryl disulfides. | Requires water to hydrolyze the intermediate; leaves |
| Zinc Dust / HCl | Single-electron transfer | Extremely fast, easily scalable. | Harsh acidic conditions; generates flammable |
| TCEP | Phosphine oxidation | Water-soluble, odorless, effective at low pH. | Expensive; primarily restricted to biochemical/micro-scale workflows. |
| DTT | Thiol-disulfide exchange | Standard biochemical reagent. | Foul odor; easily oxidizes in air; less effective below pH 7. |
Table 2: Physicochemical Properties for Extraction
| Compound | State at Room Temp | pKa | Aqueous Solubility (pH 2) | Aqueous Solubility (pH 12) |
| Benzenethiol | Liquid | ~6.6 | Insoluble (Organic) | Soluble (Aqueous Thiolate) |
| Diphenyl Disulfide | Solid | N/A | Insoluble (Organic) | Insoluble (Organic) |
| Triphenylphosphine | Solid | N/A | Insoluble (Organic) | Insoluble (Organic) |
Standard Operating Procedures (SOPs)
Protocol A: Triphenylphosphine-Mediated Reduction of Diphenyl Disulfide
Objective: Convert oxidized diphenyl disulfide back to benzenethiol.
-
Solvent Preparation: Dissolve the impure diphenyl disulfide in a mixture of 1,4-Dioxane and Water (4:1 ratio). Causality: Water is strictly required as the oxygen donor to hydrolyze the intermediate phosphonium salt into triphenylphosphine oxide (
) and the free thiol. -
Reagent Addition: Add 1.2 equivalents of Triphenylphosphine (
). -
Reaction: Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 2–4 hours.
-
Validation Check: Spot the mixture on a TLC plate (Hexanes/Ethyl Acetate 9:1). The disulfide spot will disappear, and a new, highly UV-active spot (benzenethiol) will appear. Note: Work in a fume hood, as the odor will become intensely pungent as the reaction proceeds.
Protocol B: Self-Validating Acid-Base Extraction
Objective: Isolate pure benzenethiol from the reduction mixture.
-
Initial Extraction: Dilute the reaction mixture from Protocol A with Diethyl Ether (
) and transfer to a separatory funnel. -
Base Addition (Deprotonation): Add an equal volume of 1M
(aq). Shake vigorously and vent.-
Self-Validation: Test the aqueous layer with pH paper. It must read pH > 10. If it does not, the thiol is not fully deprotonated. Add more
until pH > 10 is achieved.
-
-
Phase Separation: Separate the layers.
-
Organic Layer: Contains
, , and unreacted disulfide. Discard. -
Aqueous Layer: Contains the target sodium thiophenolate. Retain.
-
-
Acid Addition (Reprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M
(aq) dropwise while stirring.-
Self-Validation: The clear aqueous solution will suddenly turn cloudy/milky. This visual cue confirms the neutral benzenethiol is precipitating out of the water. Check with pH paper to ensure the solution is pH < 4.
-
-
Final Extraction: Extract the cloudy aqueous layer twice with fresh
or Dichloromethane (DCM). The thiol will migrate into the organic phase. -
Drying & Concentration: Dry the combined organic layers over anhydrous
, filter, and carefully concentrate under reduced pressure to yield pure benzenethiol. Store immediately under Argon at 4°C.
Acid-base extraction workflow for the isolation of benzenethiol.
References
1.[6] Design an acid–base extraction scheme to separate a mixture of th... | Study Prep in Pearson+. Pearson. 2.[1] Ethers, Epoxides, Thiols, and Sulfides | PDF - Scribd. Scribd. 3.[5] Development of Odorless Sulfur Reagents and Their Applications - ResearchGate. ResearchGate. 4.[4] New Water-Soluble Phosphines as Reductants of Peptide and Protein Disulfide Bonds: Reactivity and Membrane Permeability | Scilit. Scilit. 5.[3] Development of a Tandem Base-Catalyzed, Triphenylphosphine-Mediated Disulfide Reduction-Michael Addition - ResearchGate. ResearchGate. 6.[2] Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC. NIH.
Sources
- 1. scribd.com [scribd.com]
- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Design an acid–base extraction scheme to separate a mixture of th... | Study Prep in Pearson+ [pearson.com]
Technical Support Hub: Zwitterionic Thiol Solubility & Stability
Topic: Solving solubility issues of zwitterionic thiols in aqueous buffers
Introduction: The Zwitterionic Paradox
Welcome to the technical support hub. If you are here, you are likely staring at a cloudy solution that should be clear, or a Self-Assembled Monolayer (SAM) that failed to form.
Zwitterionic thiols (e.g., Cysteine, Glutathione, sulfobetaine-functionalized thiols) present a unique "solubility paradox." They possess charged groups that should aid aqueous solubility, yet they frequently precipitate.[1] This occurs due to three competing forces:
-
Isoelectric Aggregation: At specific pH levels, net charge vanishes, removing electrostatic repulsion.[2]
-
** oxidative Crosslinking:** The thiol (-SH) group is highly reactive, forming hydrophobic disulfide dimers.
-
Dielectric Mismatch: The hydrophobic carbon backbone fights against the hydrophilic zwitterionic headgroup.
This guide moves beyond basic "add more solvent" advice. We will troubleshoot using charge physics and redox chemistry.
Phase 1: Diagnostic Workflow
Before adjusting your protocol, identify the root cause of the precipitation using this decision tree.
Figure 1: Diagnostic decision tree for identifying the root cause of zwitterionic thiol insolubility. Follow the path based on when the precipitation occurs.
Module 1: The Isoelectric Trap (pH & Charge)
The Mechanism
Zwitterions contain both cationic (e.g., amine) and anionic (e.g., carboxylate/sulfonate) groups. At the Isoelectric Point (pI) , the molecule carries a net neutral charge.[1][2][3]
-
Result: Electrostatic repulsion between molecules drops to zero.[2]
-
Consequence: Van der Waals forces dominate, leading to immediate aggregation and precipitation.
Troubleshooting Protocol
Q: My thiol precipitates immediately upon adding it to PBS (pH 7.4). Why? A: You may be operating too close to the pI. For example, many zwitterionic peptides have pIs between 6 and 8.
Corrective Workflow:
-
Calculate pI: Use the Henderson-Hasselbalch equation or an online calculator (e.g., Expasy) to determine the pI of your specific molecule.
-
The "Rule of 1": Adjust your buffer pH to be at least 1.0 pH unit away from the pI.
-
pH > pI: Molecule becomes net negative (soluble).
-
pH < pI: Molecule becomes net positive (soluble).
-
-
Verify Ionic Strength: If pH adjustment fails, increase salt concentration (NaCl 150mM → 300mM) to provide "salting-in" effects, shielding the dipole interactions.
Data: Common Zwitterionic Thiol pIs
| Molecule | pK1 (COOH) | pK2 (-SH) | pK3 (NH3+) | Isoelectric Point (pI) | Solubility Danger Zone |
|---|---|---|---|---|---|
| Cysteine | 1.71 | 8.33 | 10.78 | 5.02 | pH 4.5 – 5.5 |
| Homocysteine | 2.30 | 8.00 | 9.60 | 5.95 | pH 5.5 – 6.5 |
| Glutathione | 2.12 | 9.32 | 8.66 | 5.93 | pH 5.5 – 6.5 |
| Penicillamine | 1.80 | 7.90 | 10.50 | ~6.15 | pH 5.8 – 6.8 |
Module 2: The Oxidation Trap (Disulfides)
The Mechanism
If your solution starts clear but turns cloudy after minutes or hours, your thiol is oxidizing into a disulfide dimer (
-
Why it precipitates: Disulfides are significantly more hydrophobic than their free thiol precursors because the polar -SH group is lost.
-
The Catalyst: This reaction is catalyzed by trace metals (Cu²⁺, Fe³⁺) and high pH (which generates the reactive thiolate anion
).
Figure 2: The oxidation cascade. High pH promotes the formation of the thiolate anion, which reacts with oxygen (catalyzed by metals) to form insoluble disulfides.
Troubleshooting Protocol
Q: How do I keep my thiol reduced without interfering with downstream conjugation? A: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or Beta-Mercaptoethanol.[4]
The "Anti-Oxidation" Formulation:
-
Chelation: Add 1 mM EDTA to all buffers. This sequesters trace metals that catalyze oxidation [1].
-
Reduction: Add TCEP-HCl (0.1 to 1 mM).
-
Why TCEP? Unlike DTT, TCEP is stable over a wide pH range (1.5–8.5), is odorless, and does not reduce buried disulfides in proteins as aggressively as DTT [2].
-
-
Degassing (Critical Step):
-
Method: Sparge the buffer with Nitrogen or Argon gas for 15 minutes before adding the thiol. Dissolved oxygen is the primary oxidant.
-
Module 3: The Solvent Trap & Surface Functionalization
The Mechanism
For Self-Assembled Monolayers (SAMs) on gold, researchers often use pure ethanol. However, zwitterionic thiols (highly polar) are often insoluble in pure ethanol, while being too soluble in water to adsorb effectively onto the gold surface (solvent competition).
Troubleshooting Protocol
Q: I am trying to make a zwitterionic SAM on gold, but the contact angle data is inconsistent. A: You are likely facing a "Solubility-Adsorption Trade-off." Pure water solvates the thiol too well (preventing adsorption), while pure ethanol precipitates it.
The "Binary Solvent" Solution: Use a mixture of Ethanol and Water (typically 80:20 or 50:50 v/v).
-
Why: This exploits conosolvency . The mixture dissolves the zwitterion better than pure ethanol, but is less polar than pure water, driving the hydrophobic tail of the thiol toward the gold surface [3].
Solvent Compatibility Table
| Solvent System | Suitability for Zwitterionic Thiols | Notes |
|---|---|---|
| Pure Water | High Solubility (check pH) | Poor SAM formation (solvent competition). Good for solution assays. |
| Pure Ethanol | Low Solubility | Causes precipitation/aggregation. Avoid. |
| EtOH/Water (50:50) | Optimal | Balances solubility with surface adsorption kinetics. |
| DMSO | High Solubility | Good for stock solutions (100mM). Dilute into aqueous buffer immediately before use. |
References
-
Herman, P. et al. (2004). Coupling of metal containing homing devices to liposomes via a maleimide linker: use of TCEP to stabilize thiol-groups without scavenging metals.[5][6] Journal of Drug Targeting.[6]
-
Getz, E. B. et al. (1999).[4] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[4] Analytical Biochemistry.
-
Hoogenboom, R. et al. (2008). Tuning solution polymer properties by binary water–ethanol solvent mixtures.[7] Soft Matter.
-
Creative Proteomics. (2025). Isoelectric Point for Protein Analysis and Biopharmaceutical Development.
Sources
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. interchim.fr [interchim.fr]
- 5. Coupling of metal containing homing devices to liposomes via a maleimide linker: use of TCEP to stabilize thiol-groups without scavenging metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Catalyst Poisoning by Thiol-Based Ligands
Ticket ID: #SH-CAT-OPT-001 Subject: Troubleshooting Guide for Thiol-Mediated Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering a classic "soft-soft" mismatch challenge. Thiol-based ligands (R-SH) and thiolates (R-S⁻) are potent poisons for late transition metals (Pd, Pt, Rh) because sulfur is a "soft" donor that forms thermodynamically stable, often bridging, complexes with soft metal centers. These stable species (
This guide provides field-proven strategies to destabilize these resting states and restore catalytic turnover, structured as a direct troubleshooting dialogue.
Part 1: Troubleshooting & Diagnostics (Q&A)
Issue 1: "My reaction mixture turns black immediately upon adding the thiol, and I see zero conversion."
Diagnosis: Rapid catalyst decomposition (Pd black formation) or formation of insoluble polymeric thiolate species.
The Mechanism: The thiol is displacing your phosphine ligands before the oxidative addition can occur. If the phosphine ligand is too labile or sterically unencumbered, the sulfur knocks it off. Without the ligand, the metal aggregates (Pd black) or forms an insoluble
The Fix: Switch to Bisphosphine Ligands with Wide Bite Angles or Sterically Bulky Monophosphines .
-
Why: Chelating bisphosphines like DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) or Xantphos create a rigid coordination environment that is thermodynamically harder for a monodentate thiol to displace.
-
Action: Replace PPh₃ or dppf with DiPPF . The ferrocene backbone provides flexibility for oxidative addition but rigidity against displacement.
Issue 2: "The reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't help."
Diagnosis: Product Inhibition (Self-Poisoning). The Mechanism: As the reaction proceeds, the concentration of the thioether product increases. While thioethers are weaker ligands than thiols, high concentrations can still competitively bind to the metal center, especially if the metal is electron-deficient. Alternatively, the build-up of the thiol's counter-cation (if using a salt) might be affecting solubility.
The Fix: Slow Addition Protocol or Ligand Overcrowding .
-
Protocol: Do not add the thiol all at once. Use a syringe pump to add the thiol (or thiol surrogate) over 2–4 hours. This keeps the instantaneous ratio of [S]:[Pd] low, favoring the binding of the aryl halide (oxidative addition) over the sulfur species.
-
Alternative: Increase the ligand-to-metal ratio (L:M) from 1:1 to 2:1 to shift the equilibrium back toward the active catalyst species.
Issue 3: "I need to couple a thiol, but every Pd catalyst I try fails. Is there a non-Pd alternative?"
Diagnosis: Intrinsic incompatibility with the oxidative addition step. The Fix: Copper-Catalyzed Ullmann-Type Coupling .
-
Why: Copper (CuI) forms stable thiolates that are actually intermediates in the cycle, not poisons. The mechanism is different (radical or oxidative addition to Cu(I)/Cu(III)), and Cu-S bonds are reactive enough to undergo reductive elimination.
-
Action: Switch to CuI (10 mol%), a diamine ligand (e.g., DMEDA), and a base (K₂CO₃) in refluxing dioxane or toluene.
Part 2: Strategic Protocols & Methodologies
Strategy A: The "Trojan Horse" (Thiol Protecting Groups)
Best for: Complex substrates where free thiols cause side reactions or total catalyst shutdown.
Masking the thiol prevents coordination until the base unmasks it in situ, ideally at a rate that matches the catalytic cycle.
Recommended Protecting Group: Retro-Michael Donors (e.g., 3-mercaptopropionates) This group releases the free thiol only in the presence of base, effectively creating a "slow addition" effect chemically.
Step-by-Step Protocol:
-
Protection: React your thiol with methyl acrylate (catalytic base) to form the thioether ester.
-
Coupling Reaction:
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: DiPPF (2-4 mol%)
-
Base: Cs₂CO₃ (2.5 equiv) - Crucial: Must be strong enough to trigger retro-Michael.
-
Solvent: Toluene/DMF (4:1)
-
Temp: 100 °C
-
-
Mechanism: The Cs₂CO₃ slowly degrades the protecting group, releasing small amounts of thiolate anion, which immediately enters the catalytic cycle.
Strategy B: The High-Affinity Ligand System (Buchwald-Murata Conditions)
Best for: Direct coupling of aliphatic/aromatic thiols with aryl halides.
This system relies on the DiPPF ligand, which has been empirically proven to outcompete sulfur for Pd coordination.
Data Comparison: Ligand Efficacy in Thiol Cross-Coupling Reaction: 4-bromoanisole + hexanethiol (1.0 equiv), Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), NaOtBu, Toluene, 100°C.
| Ligand | Yield (%) | Observation |
| PPh₃ | < 5% | Immediate Pd black formation. |
| BINAP | 12% | Slow conversion, eventual stalling. |
| DPPF | 65% | Moderate stability, some poisoning over time. |
| DiPPF | 98% | High turnover, catalyst remains active. |
| Xantphos | 88% | Good stability, but slower kinetics than DiPPF. |
Part 3: Visualizing the Problem & Solution
Diagram 1: The Poisoning Trap vs. The Productive Cycle
This diagram illustrates how the "Resting State" becomes a "Dead State" without the correct ligand sterics.
Caption: The "Poisoned State" (Red) occurs when thiols displace the phosphine ligand. Using bulky, chelating ligands like DiPPF blocks the dashed red pathways, forcing the cycle along the blue/green productive route.
Diagram 2: Optimization Decision Tree
Caption: A logic flow for selecting the correct catalytic system based on substrate tolerance and reaction failure modes.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Pd/C (Heterogeneous) to avoid ligand issues? A: Generally, no. Thiols poison heterogeneous surfaces even faster than homogeneous catalysts because they coat the active surface sites (chemisorption), physically blocking the aryl halide from landing. Homogeneous catalysts with bulky ligands are actually more robust in this specific context.
Q: Does the order of addition matter? A: Yes, critically.
-
Correct: Mix Aryl Halide + Catalyst + Ligand + Base first. Heat briefly to ensure the active catalytic species (
) is formed. Then add the Thiol slowly. -
Incorrect: Mixing Catalyst + Thiol first. This forms the stable
resting state immediately, which requires high thermal energy to break, often leading to decomposition before the reaction starts.
Q: What is the best solvent for these reactions? A: Non-polar solvents like Toluene or Dioxane are preferred. Highly coordinating polar solvents (like DMSO or Acetonitrile) can exacerbate poisoning by competing for open coordination sites or stabilizing the poisoned cationic species.
References
-
Murata, M., & Buchwald, S. L. (2004).[1] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[1][2] Tetrahedron, 60(34), 7397-7403.
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180-2181.
-
Kondo, T., & Mitsudo, T. (2000). Metal-catalyzed carbon-sulfur bond formation.[1][2][3] Chemical Reviews, 100(8), 3205-3220.
-
Itami, K., Mineno, M., & Yoshida, J. (2002). 2-Pyridylsilyl group as a multifunctioning removable directing group for palladium-catalyzed cross-coupling reactions. The Journal of Organic Chemistry, 67(6), 2057-2057 (Context on protecting groups).
-
Strijdonck, G. P., et al. (2002). High-throughput screening of ligands for the Pd-catalyzed formation of aryl-sulfur bonds. Angewandte Chemie International Edition, 41(20), 3789-3791.
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Comparative Mass Spectrometry Guide: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Executive Summary
Topic: Fragmentation dynamics of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (F-PMBT) in ESI-MS/MS and EI-MS.
Purpose: To provide a validated structural elucidation framework for researchers analyzing fluorinated thiophenol Mannich bases.
Key Insight: Unlike its phenolic analogs, F-PMBT exhibits a unique "Ortho-Thiol Effect," driving the preferential elimination of hydrogen sulfide (
Chemical Identity & Structural Context
Before analyzing the spectra, we must establish the structural baseline. F-PMBT is a Mannich base combining a fluorinated thiophenol core with a pyrrolidine ring.
| Feature | Specification |
| IUPAC Name | 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol |
| Formula | |
| Monoisotopic Mass | 211.0831 Da |
| Protonated Ion | 212.0904 Da |
| Key Moieties | 1.[1][2][3][4][5] Fluorine (Pos 4): Mass tag (+18 Da vs H), inductive withdrawer.2. Thiol (Pos 1): Nucleophilic, prone to radical loss ( |
Fragmentation Analysis: ESI-QTOF-MS/MS
In Electrospray Ionization (ESI), the molecule forms the
Primary Fragmentation Pathways
Pathway A: Benzylic C-N Cleavage (The "Benzyl" Route) This is the dominant pathway in collision-induced dissociation (CID). The bond between the benzylic carbon and the pyrrolidine nitrogen weakens.
-
Mechanism: Inductive cleavage driven by the stability of the resulting fluorobenzyl cation.
-
Fragment: m/z 141 (
). -
Observation: This ion retains the sulfur and fluorine atoms. It corresponds to the 4-fluoro-2-mercaptobenzyl cation.
Pathway B: The Ortho-Thiol Effect (Neutral Loss of
-
Mechanism: The pyrrolidine nitrogen abstracts a proton from the thiol, followed by the elimination of neutral
(34 Da). -
Fragment: m/z 178 (
). -
Significance: This pathway is a diagnostic marker distinguishing thiols from phenols (which lose
less readily in this specific scaffold due to the higher bond energy of C-O vs C-S).
Pathway C: Pyrrolidinium Ion Formation
-
Mechanism: Charge retention on the pyrrolidine ring during C-N cleavage.
-
Fragment: m/z 72 (
). -
Observation: Often the base peak at high collision energies (30-40 eV).
Visualization: Fragmentation Pathway (DOT)
Caption: ESI-MS/MS fragmentation tree for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol showing competitive loss of H2S and the pyrrolidine moiety.
Comparative Analysis: Target vs. Alternatives
To validate your findings, compare F-PMBT against its oxygen analog (Phenol) and non-fluorinated analog.
Table 1: Comparative Fragment Ions (ESI+)
| Compound | Precursor ( | Primary Fragment (Benzylic) | Secondary Fragment (Ortho-Loss) | Diagnostic Difference |
| F-PMBT (Target) | 212 | 141 (Sulfur retained) | 178 (- | High propensity for |
| Phenol Analog (4-F-2-(pyrrolidinylmethyl)phenol) | 196 | 125 (Oxygen retained) | 178 (- | Loss of |
| Non-Fluoro Analog (2-(pyrrolidinylmethyl)benzenethiol) | 194 | 123 (Sulfur retained) | 160 (- | -18 Da shift on all major peaks confirms Fluorine position. |
Why This Matters:
-
Drug Development: If you observe a mass shift of +16 Da (212 -> 228) in a metabolic study, it suggests oxidation of the Sulfur (Sulfoxide) rather than the aromatic ring, as the F-substituent blocks the para-position.
-
Quality Control: The ratio of m/z 141 : m/z 178 serves as a purity index. A ratio deviation suggests oxidation to a disulfide dimer (
m/z 423).
Experimental Protocols
Use this self-validating protocol to generate the data described above.
A. Sample Preparation (Direct Infusion)
-
Stock Solution: Dissolve 1 mg F-PMBT in 1 mL Methanol (HPLC Grade). Concentration: 1 mg/mL.
-
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid. Final Concentration: ~10 µg/mL.
-
Note: Formic acid is critical to protonate the pyrrolidine nitrogen (
).
-
-
Blank: Run a solvent blank (MeOH:H2O + FA) to ensure no carryover of m/z 212 or 72.
B. Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 250°C (Avoid overheating thiols to prevent thermal disulfide formation).
-
Collision Energy (CE) Ramp:
-
10 eV: To observe the intact parent [M+H]+ (212).
-
25 eV: To maximize structural fragments (141, 178).
-
40 eV: To generate the pyrrolidinium base peak (72) and fluorotropylium (109).
-
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for benzylic cleavage rules).
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Benzenethiol, 2-amino-. NIST Standard Reference Data. Link
-
Jackson, G. (2020). Identification of novel fragmentation pathways... in synthetic cathinones. West Virginia University. (Source for pyrrolidine ring loss mechanisms). Link
-
BenchChem. (2025). Mass Spectrometry Fragmentation of Piperidine/Pyrrolidine Derivatives. (General rules for cyclic amine fragmentation). Link
-
PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)benzenethiol.[6] National Library of Medicine. Link
Sources
- 1. Benzenethiol, 2-aminomethyl- | C7H9NS | CID 12269104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-(Aminomethyl)benzenethiol | C7H9NS | CID 19079472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing reactivity of 4-fluoro vs 4-chloro substituted benzenethiols
Comparative Reactivity of 4-Fluoro vs. 4-Chloro Substituted Benzenethiols: A Guide for Synthetic Design
Executive Summary
When designing nucleophilic aromatic substitution (
Mechanistic Causality: The Electronic Tug-of-War
The reactivity of a thiophenol is intrinsically linked to the 1[1], which modulate both the acidity of the thiol proton and the nucleophilicity of the resulting thiophenolate anion. To understand the difference between 4-FBT and 4-CBT, we must analyze the interplay between inductive (-I) and resonance (+R) effects:
-
4-Fluorobenzenethiol (4-FBT): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its 2p lone pairs overlap exceptionally well with the 2p orbitals of the aromatic ring, providing a2[2]. These opposing forces largely cancel out at the para position. Consequently, fluorine acts as a very weak electron-withdrawing group overall (Hammett
= +0.06)[2]. -
4-Chlorobenzenethiol (4-CBT): Chlorine is less electronegative than fluorine, but its 3p orbitals overlap poorly with the carbon 2p orbitals of the benzene ring. This orbital mismatch results in a 2[2], allowing its inductive effect (-I) to dominate. Thus, chlorine acts as a strong net electron-withdrawing group at the para position (Hammett
= +0.23)[2].
Because electron-withdrawing groups stabilize the negative charge of the thiophenolate anion, 4-CBT is significantly more acidic (3[3]) than 4-FBT (4[4]). However, this increased anion stability inversely correlates with kinetic reactivity; the more stable 4-chlorobenzenethiolate is a 1[1] compared to the 4-fluorobenzenethiolate anion.
Logical flow of electronic substituent effects dictating thiolate reactivity.
Quantitative Data & Performance Metrics
The following table summarizes the key physicochemical and reactivity parameters of both thiols, providing a quantitative basis for reagent selection.
| Property / Metric | 4-Fluorobenzenethiol (4-FBT) | 4-Chlorobenzenethiol (4-CBT) |
| CAS Number | 371-42-6 | 106-54-7 |
| Hammett Constant ( | +0.06 | +0.23 |
| Dominant Electronic Effect | Strong +R, Strong -I (Balanced) | Weak +R, Strong -I (Net Withdrawing) |
| pKa (Aqueous, 25°C) | ~6.40 | ~5.95 |
| Relative Acidity | Lower | Higher |
| Thiolate Nucleophilicity | Stronger | Weaker |
Experimental Protocol: Self-Validating Competitive Nucleophilic Substitution
To empirically verify the nucleophilic disparity between 4-FBT and 4-CBT, researchers can employ a competitive kinetic assay. Rather than running parallel reactions—which introduces variables like temperature fluctuations and localized concentration gradients—this protocol pits both thiols against a single, limiting equivalent of an electrophile in the same flask. This creates a self-validating system: the ratio of the resulting thioether products directly represents the 5[5] (
Standard experimental workflow for comparative nucleophilic substitution.
Step-by-Step Methodology:
-
Preparation of the Thiolate Pool:
-
Action: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of 4-FBT and 1.0 mmol of 4-CBT in 5.0 mL of anhydrous DMF.
-
Causality: Using a polar aprotic solvent like DMF ensures that the thiolate anions are not heavily solvated by hydrogen bonding (unlike in protic solvents), maximizing their inherent nucleophilicity.
-
-
Deprotonation:
-
Action: Add 2.5 mmol of anhydrous Potassium Carbonate (
) to the solution and stir at room temperature for 30 minutes. -
Causality:
is a mild, insoluble base that quantitatively deprotonates both thiols to their active thiolate forms without causing unwanted side reactions with the electrophile. The slight excess ensures complete thiolate generation.
-
-
Competitive Electrophilic Addition:
-
Action: Rapidly inject 0.5 mmol of 1-fluoro-4-nitrobenzene (the limiting electrophile) into the vigorously stirring mixture.
-
Causality: By using a stoichiometric deficit of the electrophile (0.5 mmol total vs. 2.0 mmol total nucleophile), the two thiolates must compete. The faster nucleophile will consume a proportionally larger share of the electrophile.
-
-
Quenching and Workup:
-
Action: After 1 hour, quench the reaction by adding 10 mL of 1M aqueous HCl, then extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. -
Causality: The acidic quench immediately halts the reaction by protonating any unreacted thiolates, locking the product ratio in place for accurate downstream analysis.
-
-
Quantitative Analysis:
-
Action: Analyze the crude mixture via quantitative HPLC or
-NMR. -
Causality: Integration of the distinct aromatic signals corresponding to the 4-fluoro-phenyl thioether versus the 4-chloro-phenyl thioether will yield the exact reactivity ratio, definitively proving the superior nucleophilicity of 4-FBT.
-
References
-
OSTI.GOV. "Understanding the Chemical Contribution to the Enhancement Mechanism in SERS: Connection with Hammett Parameters." Available at: [Link]
-
LookChem. "4-Chlorothiophenol Physico-chemical Properties." Available at: [Link]
-
ChemBK. "4-Fluorothiophenol - Physico-chemical Properties." Available at: [Link]
Sources
Comparative Guide: Structural Analysis & XRD Workflows for Metal-Benzenethiolate Complexes
Executive Summary
This technical guide compares the structural performance, stability, and X-ray diffraction (XRD) characteristics of metal complexes derived from benzenethiol (thiophenol) versus its functionalized derivatives .
For researchers in bioinorganic chemistry and drug development, the choice of thiolate ligand dictates the coordination geometry, solubility, and biological activity of the resulting complex. While unsubstituted benzenethiol (
Part 1: Comparative Analysis – Ligand Engineering
The following table objectively compares the "performance" of standard benzenethiol against engineered alternatives in the context of crystal engineering and drug design.
Table 1: Ligand Performance in Complexation & Crystallization
| Feature | Standard Benzenethiol (PhSH) | Bulky Thiol (e.g., 2,4,6-Triisopropyl-PhSH) | Electron-Poor Thiol (e.g., |
| Primary Structure | Tendency to form Coordination Polymers (bridging sulfur). | Forms Discrete Monomers (terminal sulfur). | Mixed; often forms clusters or dimers. |
| Solubility | Low (often precipitates immediately). | High (soluble in non-polar organic solvents). | Moderate; pH-dependent solubility. |
| Oxidation Stability | Low (rapidly forms Diphenyl Disulfide). | High (steric bulk protects S-center). | Moderate to Low. |
| M-S Bond Length | Standard reference (e.g., Zn-S | Slightly elongated due to steric repulsion. | Shortened (increased |
| Crystallization | Difficult (rapid precipitation). | Excellent (slow evaporation/diffusion possible). | Good (often crystallizes via |
| Drug Relevance | Toxic; poor bioavailability. | Used to model hydrophobic active sites. | Used for Targeted Release (reducible prodrugs). |
Part 2: Structural Metrics & XRD Data Analysis
When analyzing Single Crystal XRD (SC-XRD) data for these complexes, three critical parameters define the structure's validity: Bond Lengths , Coordination Geometry , and Supramolecular Packing .
Metal-Sulfur (M-S) Bond Length Trends
The M-S bond distance is the primary indicator of oxidation state and coordination number. In Group 12 metals (Zn, Cd, Hg), the bond length increases down the group due to the increasing ionic radius, but is also heavily influenced by the coordination number (C.N.).
-
Zinc (Zn-S):
-
Typical Range: 2.25 – 2.35 Å (for Tetrahedral C.N. 4).
-
Insight: Shortening below 2.20 Å often indicates lower coordination (Trigonal C.N. 3) or terminal bonding in a bulky ligand environment.
-
-
Cadmium (Cd-S):
-
Typical Range: 2.48 – 2.55 Å.
-
Insight: Cd often adopts higher coordination numbers (5 or 6) if sterics allow, pushing bond lengths toward 2.60 Å.
-
-
Mercury (Hg-S):
-
Typical Range: 2.40 – 2.60 Å.
-
Insight: Hg(II) shows a high propensity for linear coordination (C.N. 2) with very short bonds (~2.35 Å), or distorted tetrahedral geometries with longer bonds.
-
Supramolecular Interactions (The "Packing" Factor)
Benzenethiolates are unique because the phenyl ring allows for significant intermolecular interactions that stabilize the crystal lattice.
-
Edge-to-Face (C-H...
): Common in bulky thiolates, stabilizing the discrete monomers. -
Offset
- Stacking: Prevalent in planar, electron-poor thiolates (e.g., -nitrobenzenethiol), often leading to layered 2D structures. -
S...S Interactions: In electron-rich complexes, sulfur-sulfur contacts (< 3.6 Å) can direct 1D chain formation.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Anaerobic Synthesis of Zn(SPh)
Context: Benzenethiol oxidizes to diphenyl disulfide (
Reagents:
-
Zn(NO
) · 6H O (1.0 eq) -
Benzenethiol (4.2 eq) – Caution: Stench/Toxic
-
Triethylamine (Et
N) (4.2 eq) as base -
Solvent: Methanol (degassed)
Workflow:
-
Degassing: Sparge Methanol with N
or Ar for 30 minutes. -
Deprotonation (In Situ): In a Schlenk flask under N
, add Benzenethiol and Et N. Stir for 10 min.-
Validation: Solution should remain clear/colorless. Yellowing indicates oxidation.
-
-
Metal Addition: Add Zinc salt as a solid against positive N
flow. -
Precipitation/Dissolution: A white precipitate (polymer) may form. Heating to 50°C often resolubilizes it if the counter-cation (from the base) is bulky enough.
-
Crystallization: Filter the solution anaerobically into a diffusion tube. Layer carefully with degassed diethyl ether.
Protocol B: XRD Data Collection Strategy for Sulfur-Rich Crystals
Context: Sulfur (Z=16) and metals (Zn Z=30, Cd Z=48) have significant X-ray absorption coefficients.
-
Crystal Selection: Choose a block-like crystal (approx 0.2 x 0.2 x 0.2 mm). Avoid needles which often suffer from severe absorption anisotropy.
-
Temperature: Collect at 100 K . Thiolate ligands have high thermal motion (libration) at the terminal phenyl rings; cooling is mandatory to resolve high-angle data.
-
Absorption Correction (Critical):
-
Use Multi-scan (SADABS/CrysAlisPro) or Gaussian Face-Index correction.
-
Why? Without correction, the thermal ellipsoids of the sulfur atoms will appear "non-positive definite" (NPD) or highly elongated along the beam axis.
-
Part 4: Visualizing the Structural Logic
The following diagrams illustrate the decision-making process in synthesis and the structural outcomes based on ligand design.
Diagram 1: Synthesis & Crystallization Workflow
This workflow ensures the isolation of pure, oxidation-free crystals.
Caption: Anaerobic workflow for synthesizing metal-benzenethiolates. The "Colorless" check is a critical self-validating step to ensure no disulfide contamination.
Diagram 2: Structure-Property Relationship
How ligand choice dictates the final crystal structure.
Caption: Logical map showing how ligand steric and electronic properties dictate the final crystallographic topology (Polymer vs. Monomer).
References
-
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). (The definitive repository for small molecule crystal structures). [Link]
-
Dance, I. G. (1986). "The Structural Chemistry of Metal Thiolate Complexes." Polyhedron, 5(5), 1037-1104. (Foundational review on M-S bond trends). [Link]
-
Gruff, E. S., & Koch, S. A. (1989). "A trigonal-planar [Zn(SR)3]1- complex. Structure of [Zn(SC6H2-2,4,6-i-Pr3)3]-." Journal of the American Chemical Society, 111(23), 8762-8763. (Demonstrates steric control for monomer isolation). [Link]
-
Blower, P. J., & Dilworth, J. R. (1987). "Thiolates in Metal Complexes." Coordination Chemistry Reviews, 76, 121-185. [Link]
-
Müller, P., et al. (2006). "Crystal structure refinement: a crystallographer's guide to SHELXL." International Union of Crystallography. (Reference for absorption correction and refinement strategies). [Link]
A Comparative Study of Ligand Binding Affinity in Palladium Catalysis: A Guide for Researchers
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and substrate scope. The binding affinity of a ligand to the palladium center is a critical parameter that governs the stability of the active catalytic species, influences the rates of key elementary steps in the catalytic cycle, and ultimately dictates the overall outcome of the reaction. This guide provides an in-depth comparative study of ligand binding affinity in palladium catalysis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their ligand selection and optimize their catalytic systems.
The Central Role of Ligand Binding Affinity
The interaction between a ligand and a palladium center is a dynamic equilibrium. A ligand that binds too weakly may dissociate prematurely, leading to catalyst decomposition or the formation of less active species. Conversely, a ligand that binds too strongly can hinder substrate coordination and subsequent product-forming steps, thereby slowing down or even inhibiting catalysis. The optimal ligand strikes a delicate balance, providing sufficient stability to the palladium center while allowing for the necessary ligand dissociation and substrate association required for an efficient catalytic cycle.
The binding affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the palladium centers are occupied. A smaller Kd value indicates a stronger binding affinity. The Gibbs free energy of binding (ΔG), which can be derived from the dissociation constant, provides a thermodynamic measure of the stability of the palladium-ligand complex.
Key Ligand Classes in Palladium Catalysis: A Comparative Overview
Two major classes of ligands have dominated the field of palladium catalysis: phosphines and N-heterocyclic carbenes (NHCs). These ligands exhibit distinct electronic and steric properties that translate into a wide range of binding affinities and catalytic behaviors.
Phosphine Ligands: The Workhorses of Palladium Catalysis
Phosphine ligands have been the cornerstone of palladium catalysis for decades due to their versatility and tunable steric and electronic properties. The binding affinity of phosphine ligands is primarily influenced by their steric bulk and electron-donating ability.
Steric Effects: Bulkier phosphine ligands generally exhibit weaker binding to the palladium center due to increased steric repulsion. However, this steric bulk can also promote the formation of monoligated, highly active 14-electron [Pd(0)L] species, which are often crucial for the oxidative addition of challenging substrates.
Electronic Effects: Electron-donating phosphine ligands increase the electron density on the palladium center, which can strengthen the Pd-P bond and influence the rates of oxidative addition and reductive elimination.
Table 1: Comparative DFT-Calculated Binding Energies of Common Phosphine Ligands to Pd(0)
| Ligand | Structure | Binding Energy (kcal/mol) | Key Features |
| Triphenylphosphine (PPh3) | -25.5 | Moderate steric bulk, readily available. | |
| Tri(tert-butyl)phosphine (P(t-Bu)3) | -22.1 | High steric bulk, strong electron donor. | |
| Tricyclohexylphosphine (PCy3) | -27.8 | High steric bulk, strong electron donor. | |
| XPhos | -32.4 | Bulky biarylphosphine, promotes monoligation. | |
| SPhos | -31.7 | Bulky biarylphosphine, effective for a wide range of couplings. |
Note: Binding energies are calculated for the formation of the [Pd(L)2] complex from Pd(0) and two equivalents of the ligand. Data is compiled and representative of typical DFT calculations found in the literature. Actual values may vary depending on the computational method and model system.
N-Heterocyclic Carbenes (NHCs): A New Generation of Powerful Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium catalysis, often outperforming phosphines in challenging transformations. NHCs are strong σ-donors and typically form very stable bonds with palladium.
The binding affinity of NHCs is influenced by the nature of the substituents on the nitrogen atoms and the degree of saturation of the heterocyclic ring. Generally, NHCs exhibit significantly stronger binding to palladium than phosphine ligands.[1] This strong binding can enhance catalyst stability and prevent decomposition, particularly at high temperatures.
Table 2: Comparative DFT-Calculated Binding Energies of Common NHC Ligands to Pd(0)
| Ligand | Structure | Binding Energy (kcal/mol) | Key Features |
| IMes (1,3-Dimesitylimidazol-2-ylidene) | -45.2 | High steric bulk, very strong σ-donor. | |
| SIMes (1,3-Dimesitylimidazolidin-2-ylidene) | -46.5 | Saturated backbone, even stronger σ-donor than IMes. | |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | -43.8 | Very high steric bulk, excellent for challenging couplings. | |
| SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | -44.9 | Saturated analogue of IPr, enhanced σ-donation. |
Note: Binding energies are calculated for the formation of the [Pd(L)2] complex from Pd(0) and two equivalents of the ligand. Data is compiled and representative of typical DFT calculations found in the literature. Actual values may vary depending on the computational method and model system.
Experimental and Computational Methodologies for Determining Binding Affinity
A variety of techniques can be employed to quantify the binding affinity of ligands to palladium centers. This section provides an overview of the most common experimental and computational methods, along with detailed protocols for their implementation.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[2][3][4][5]
Critical Considerations: The successful application of ITC to air-sensitive organometallic systems requires rigorous exclusion of air and moisture. All manipulations should be performed in a glovebox or using Schlenk techniques. Solvents must be thoroughly deoxygenated and dried.
Step-by-Step Methodology:
-
Sample Preparation:
-
In a glovebox, prepare a solution of the palladium precursor (e.g., Pd2(dba)3 or [Pd(dba)2]) of known concentration in a dry, deoxygenated solvent (e.g., toluene, THF).
-
Prepare a solution of the ligand of known concentration in the same solvent. The ligand solution should be approximately 10-20 times more concentrated than the palladium solution.
-
Prepare a "blank" solution containing only the solvent.
-
-
Instrument Setup:
-
Set the ITC instrument to the desired experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample and reference cells with the experimental solvent.
-
-
Loading the ITC:
-
Inside the glovebox, load the palladium solution into the sample cell.
-
Load the reference cell with the blank solvent.
-
Load the ligand solution into the titration syringe.
-
-
Titration Experiment:
-
Place the loaded cells and syringe into the ITC instrument.
-
Allow the system to equilibrate thermally.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the palladium solution. The time between injections should be sufficient for the system to return to thermal equilibrium.
-
A control experiment, titrating the ligand into the blank solvent, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data consists of a series of heat flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Caption: Workflow for determining palladium-ligand binding affinity using ITC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for studying ligand binding and exchange dynamics.[6] By monitoring the chemical shifts of specific nuclei (e.g., 31P for phosphine ligands, 1H or 13C for NHCs) upon titration of a ligand into a solution of a palladium complex, it is possible to determine the binding constant.
Critical Considerations: As with ITC, all manipulations must be performed under an inert atmosphere. The choice of NMR solvent is critical; it must be dry, deoxygenated, and capable of dissolving both the palladium complex and the ligand.
Step-by-Step Methodology:
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the palladium precursor of known concentration in a deuterated, dry, and deoxygenated NMR solvent (e.g., C6D6, toluene-d8, THF-d8).
-
Prepare a stock solution of the ligand of known concentration in the same solvent.
-
-
Titration Series:
-
Prepare a series of NMR tubes. To each tube, add a fixed amount of the palladium stock solution.
-
Add increasing amounts of the ligand stock solution to each NMR tube to create a range of ligand-to-metal ratios.
-
Ensure the total volume in each NMR tube is the same by adding the appropriate amount of pure solvent.
-
-
NMR Data Acquisition:
-
Acquire the relevant NMR spectra (e.g., 31P NMR for phosphine ligands) for each sample in the titration series.
-
Record the temperature at which the spectra are acquired.
-
-
Data Analysis:
-
Determine the chemical shifts of the free and bound ligand, as well as the palladium complex.
-
Depending on whether the system is in fast or slow exchange on the NMR timescale, different analysis methods are used:
-
Fast Exchange: A single, averaged signal is observed. The change in chemical shift as a function of ligand concentration is used to fit the binding isotherm and determine Kd.
-
Slow Exchange: Separate signals for the free and bound species are observed. The relative integration of these signals is used to determine the concentrations of each species at equilibrium, from which Kd can be calculated.
-
-
Caption: Workflow for determining palladium-ligand binding affinity using NMR titration.
Density Functional Theory (DFT) Calculations
DFT calculations have become an indispensable tool for predicting and rationalizing the binding affinities of ligands to metal centers. By constructing accurate computational models of the palladium-ligand complexes, it is possible to calculate the binding energy, which provides a theoretical measure of the bond strength.
-
Geometry Optimization:
-
Build the 3D structures of the palladium precursor (e.g., a single Pd(0) atom), the free ligand, and the final palladium-ligand complex (e.g., [Pd(L)2]).
-
Perform geometry optimizations for each species using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., a mixed basis set with a larger basis set for palladium and a smaller one for other atoms).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.
-
-
Binding Energy Calculation:
-
The binding energy (BE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual components: BE = E[Pd(L)n] - (EPd(0) + n * EL)
-
Corrections for basis set superposition error (BSSE) should be applied for more accurate results.
-
Implications for Catalysis and Rational Ligand Design
The quantitative understanding of ligand binding affinity is not merely an academic exercise; it has profound practical implications for the development of more efficient and selective catalytic systems.
-
Catalyst Stability: A sufficiently strong binding affinity is crucial for maintaining the integrity of the active catalyst, especially under harsh reaction conditions.
-
Controlling Ligation State: The steric and electronic properties of ligands, which are reflected in their binding affinities, can be used to control the ligation state of the palladium center (e.g., favoring monoligated vs. bisligated species), thereby influencing the catalytic pathway.
-
Tuning Reactivity: By systematically varying the ligand structure and measuring the corresponding changes in binding affinity and catalytic activity, researchers can establish structure-activity relationships that guide the rational design of new and improved ligands for specific applications.
Conclusion
The binding affinity of ligands to palladium is a fundamental parameter that underpins the performance of a wide range of catalytic transformations. This guide has provided a comparative overview of the binding affinities of common phosphine and NHC ligands, detailed experimental and computational protocols for their determination, and highlighted the critical role of binding affinity in rational catalyst design. By leveraging the principles and methodologies outlined herein, researchers can make more informed decisions in ligand selection, leading to the development of more robust, efficient, and selective palladium-catalyzed reactions.
References
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528.
- Bard, A. J., & Faulkner, L. R. (2001).
- Caddick, S., & Cloke, F. G. N. (2008). Active learning in organic chemistry. John Wiley & Sons.
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). John Wiley & Sons.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Haynes, A., & Maitlis, P. M. (2018). Mechanisms in Homogeneous Catalysis: A Spectroscopic Approach. Royal Society of Chemistry.
- Jemine, X., & Demonceau, A. (2016). Isothermal Titration Calorimetry in Organometallic Chemistry and Homogeneous Catalysis. Topics in Organometallic Chemistry, 54, 1-33.
- Kühn, F. E., & Herrmann, W. A. (2007). N-Heterocyclic carbenes in transition metal catalysis and organometallics. Coordination Chemistry Reviews, 251(11-12), 1547-1569.
- Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society, 125(47), 14859-14866.
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16.
- Díez-González, S., & Nolan, S. P. (2007). N-Heterocyclic carbene (NHC) and phosphine ligands in palladium-catalysed cross-coupling reactions: a comparison. Coordination Chemistry Reviews, 251(5-6), 874-883.
Sources
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, a compound that, due to its chemical structure, requires meticulous handling and disposal procedures. The following information is synthesized from established safety protocols for structurally similar compounds, including halogenated thiols and benzenethiol derivatives, to ensure a robust and reliable disposal pathway.
Understanding the Compound: A Three-Point Hazard Analysis
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a multifunctional molecule. For disposal purposes, we must consider the hazards associated with its three key structural features: the benzenethiol core, the fluoro -substituent, and the pyrrolidinyl group.
-
Benzenethiol (Thiophenol) Moiety: Thiols, or mercaptans, are notorious for their intense and unpleasant odors.[1] More critically, they are often toxic and can be absorbed through the skin.[2] Upon combustion, they can release poisonous gases such as sulfur dioxide.[3]
-
Organofluorine Component: The fluorine atom classifies this compound as a halogenated organic waste.[4] Halogenated and non-halogenated waste streams must be segregated to ensure proper disposal, as the treatment methods differ significantly.[4] Some organofluorine compounds can be persistent in the environment.[5]
-
Pyrrolidine Group: While the pyrrolidine moiety itself is a common heterocyclic amine, its presence can influence the overall reactivity and biological activity of the molecule.
Given these characteristics, all handling and disposal operations must be conducted with the appropriate engineering controls and personal protective equipment.
Immediate Safety and Handling Precautions
Prior to any handling or disposal, ensure the following measures are in place to minimize exposure and risk.
Engineering Controls
All work with 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol, including weighing, solution preparation, and the initial stages of disposal, must be conducted within a certified chemical fume hood.[1][6] This is crucial for containing the potent odor and any potentially harmful vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin absorption, which is a potential route of exposure for thiols.[2] |
| Eye Protection | Safety goggles or a face shield. | To protect against accidental splashes of the chemical.[6] |
| Body Protection | A properly fastened laboratory coat. | To prevent contamination of personal clothing.[6] |
| Respiratory Protection | Not generally required if working in a certified fume hood. | In the event of a large spill or inadequate ventilation, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is to treat it as a hazardous, halogenated organic waste. All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]
Segregation and Collection of Waste
Proper segregation at the source is the most critical step in a safe disposal workflow.
-
Liquid Waste:
-
Designate a specific, chemically resistant waste container, clearly labeled "Hazardous Waste," "Halogenated Organic Waste," and with the full chemical name: "4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol."[4]
-
Collect all liquid waste containing this compound, including unused stock solutions, reaction mixtures, and solvent rinsates, in this container.
-
Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[2][6]
-
-
Solid Waste:
-
Collect all contaminated solid materials, such as pipette tips, gloves, and absorbent paper, in a separate, clearly labeled hazardous waste bag or container.[7]
-
To mitigate the strong odor, it is best practice to seal these materials in a plastic bag before placing them in the final solid waste container.[1][8]
-
Decontamination of Glassware
Glassware that has been in contact with 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol must be decontaminated to remove residual chemical and odor. Oxidation of the thiol group is an effective method for this.[1]
Experimental Protocol for Glassware Decontamination:
-
Preparation of Bleach Bath: In a designated container inside a chemical fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[9]
-
Soaking: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is fully submerged.[9]
-
Duration: Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[8][9]
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.[9]
-
Disposal of Bleach Bath: Used bleach baths containing oxidized thiol byproducts should be collected as hazardous waste.[8]
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: If the spill is large or outside of a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[3]
-
Absorb the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomite, or dry lime.[3][6]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated, tightly sealed container for hazardous waste disposal.[6]
-
Decontaminate the Surface: Wipe the affected area with a cloth soaked in a bleach solution to oxidize any remaining thiol. Follow this with a standard surface cleaning.[1]
-
Prevent Environmental Release: Ensure that spilled material does not enter drains or waterways.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol and associated waste.
Caption: Logical workflow for the disposal of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol.
Conclusion: A Commitment to Safety
The responsible disposal of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inherent hazards, implementing rigorous safety precautions, and adhering to a systematic disposal protocol, researchers can mitigate risks effectively. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on chemical waste management in your facility.
References
- Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
- Benchchem. (n.d.). Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals.
- Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Research.
- New Jersey Department of Health. (n.d.). Benzenethiol - HAZARD SUMMARY.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
- University of Minnesota. (n.d.). Thiols.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4,4'-Thiobisbenzenethiol: A Comprehensive Guide.
- Inchem.org. (n.d.). ICSC 0463 - BENZENETHIOL.
- Fisher Scientific. (2010, November 22). SAFETY DATA SHEET - m-Toluenethiol.
- Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
- Fisher Scientific. (2010, April 23). SAFETY DATA SHEET - Thiophenol.
- Société Chimique de France. (n.d.). Is organofluorine sustainable?.
- Benchchem. (n.d.). Proper Disposal of 9-Fluoro-Nonanol: A Guide for Laboratory Professionals.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. ICSC 0463 - BENZENETHIOL [inchem.org]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
